Technical Documentation Center

2-Methyl-2-phenylcyclopropan-1-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Methyl-2-phenylcyclopropan-1-amine
  • CAS: 19009-66-6

Core Science & Biosynthesis

Foundational

Rigidifying the Scaffold: A Technical Guide to Cyclopropane-Restricted Phenethylamines

Executive Summary The phenethylamine (PEA) backbone represents a privileged scaffold in medicinal chemistry, serving as the template for endogenous catecholamines (dopamine, norepinephrine) and a vast array of psychotrop...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The phenethylamine (PEA) backbone represents a privileged scaffold in medicinal chemistry, serving as the template for endogenous catecholamines (dopamine, norepinephrine) and a vast array of psychotropic therapeutics. However, the inherent flexibility of the ethyl chain allows for promiscuous binding across Monoamine Transporters (MATs), Trace Amine-Associated Receptors (TAAR1), and 5-HT receptors.

This guide details the strategic use of cyclopropane rings to conformationally restrict the PEA scaffold. By locking the torsion angles


 and 

, researchers can freeze bioactive conformations, enhancing selectivity and potency. We focus on the synthesis and pharmacology of 2-phenylcyclopropylamine (2-PCPA) , the archetype of this restriction strategy.

Part 1: Structural Biology & Mechanistic Rationale

The Conformational Problem

In flexible PEA, the ethyl chain rotates freely, accessing multiple energy minima.

  • Anti-periplanar (

    
    ):  Often associated with binding to monoamine transporters (DAT/NET).
    
  • Gauche (

    
    ):  Frequently implicated in G-protein coupled receptor (GPCR) activation, particularly 5-HT receptors.
    
The Cyclopropane Solution

Incorporating the


 and 

carbons into a cyclopropane ring eliminates this rotation. This is not merely a steric lock; it is an electronic modification.[1]
Walsh Orbitals and Bioisosterism

The cyclopropane ring is unique due to its


 hybridization (Coulson-Moffitt model). The carbon-carbon bonds are "bent," creating regions of high electron density outside the ring axis.[2]
  • 
    -Character:  The Walsh orbitals  of cyclopropane can conjugate with the phenyl ring, mimicking the electronic properties of a styrene double bond while maintaining 
    
    
    
    connectivity.
  • Implication: This allows the 2-PCPA scaffold to participate in

    
    -
    
    
    
    stacking or cation-
    
    
    interactions within the receptor binding pocket, behaviors often lost when using cyclobutane or rigid alkyl chains.
Diagram: Pharmacophore Restriction Logic

The following diagram illustrates the transition from a flexible rotamer to a locked conformation.

Pharmacophore cluster_0 Flexible Phenethylamine cluster_1 Cyclopropane Restriction cluster_2 Pharmacological Outcome PEA_Anti Anti-Rotamer (Transporter Binding) PEA_Gauche Gauche-Rotamer (Receptor Binding) PEA_Anti->PEA_Gauche Free Rotation Trans_2PCPA Trans-2-PCPA (Locked Extended) PEA_Anti->Trans_2PCPA  Lock u03B1-u03B2 Cis_2PCPA Cis-2-PCPA (Locked Folded) PEA_Gauche->Cis_2PCPA  Lock u03B1-u03B2 MAO_Inhib MAO Inhibition (Tranylcypromine) Trans_2PCPA->MAO_Inhib  Mimics Transition State Selectivity Receptor Selectivity Cis_2PCPA->Selectivity  Steric Clash (Often Inactive)

Caption: Transition from flexible phenethylamine rotamers to locked cyclopropane isomers and their divergent pharmacological fates.

Part 2: Case Study & SAR Analysis

The most prominent application of this technology is Tranylcypromine (Parnate) , a non-selective Monoamine Oxidase Inhibitor (MAOI).[3]

Comparative Pharmacology

The table below contrasts the flexible Amphetamine scaffold with the rigid Tranylcypromine scaffold.

FeatureAmphetamine (

-methyl-PEA)
Tranylcypromine (trans-2-PCPA)Mechanistic Insight
Structure Flexible Ethyl ChainRigid Cyclopropane RingRing strain

27.5 kcal/mol drives reactivity.
Primary Mechanism TAAR1 Agonist / VMAT2 InhibitorMAO Irreversible InhibitorCyclopropane acts as a "suicide substrate" for MAO.
Stereochemistry

-isomer (S) >

-isomer (R)
(+)-trans > (-)-trans(+)-trans isomer aligns with the MAO-B active site vector.
Metabolism Deamination to PhenylacetoneRing opening / N-acetylationRadical ring opening via SET (Single Electron Transfer).
The "Suicide Substrate" Mechanism

Tranylcypromine inhibits MAO not just by binding, but by reacting.

  • MAO removes an electron from the amine nitrogen (SET mechanism).

  • The resulting radical cation triggers the homolytic cleavage of the strained cyclopropane ring.

  • The ring opens, forming a covalent bond with the flavin cofactor (FAD) of the enzyme, permanently disabling it. Note: This mechanism is specific to the cyclopropane moiety; flexible analogs cannot form this covalent adduct.

Part 3: Experimental Protocol (Synthesis)

Objective: Synthesis of trans-2-phenylcyclopropylamine (Tranylcypromine) via the Curtius Rearrangement. Rationale: This route is preferred over direct amination because it allows for the separation of cis/trans isomers at the carboxylic acid stage, ensuring high diastereomeric purity.

Workflow Diagram

Synthesis Start Styrene + Ethyl Diazoacetate Step1 1. Cyclopropanation (Rh2(OAc)4 cat.) 2. Hydrolysis (NaOH) Start->Step1 Intermediate1 trans-2-Phenylcyclopropanecarboxylic Acid (Purify by Recrystallization) Step1->Intermediate1 Step2 1. SOCl2 (Reflux) 2. NaN3 (0°C) Intermediate1->Step2 Intermediate2 Acyl Azide Step2->Intermediate2 Step3 Curtius Rearrangement (Reflux in Toluene) Intermediate2->Step3 Intermediate3 Isocyanate Step3->Intermediate3 Final trans-2-Phenylcyclopropylamine (Acid Hydrolysis) Intermediate3->Final

Caption: Synthetic pathway for trans-2-phenylcyclopropylamine emphasizing the Curtius rearrangement for stereochemical retention.

Detailed Methodology
Phase 1: Cyclopropanation & Isomer Separation[1]
  • Reagents: Styrene (1.0 eq), Ethyl Diazoacetate (1.2 eq), Rhodium(II) acetate dimer (0.5 mol%).

  • Procedure: Add ethyl diazoacetate dropwise to a solution of styrene and catalyst in DCM over 4 hours (slow addition minimizes dimerization).

  • Hydrolysis: Reflux the resulting ester in 10% NaOH/MeOH for 12 hours. Acidify to pH 2.

  • Purification (Critical): The crude acid contains both cis and trans isomers. Recrystallize from hot water.[4] The trans-acid is less soluble and crystallizes out; the cis-acid remains in the mother liquor.[4]

    • Validation: Check melting point.[1] Trans-acid mp: 91-93°C.

Phase 2: Curtius Rearrangement

Safety Alert: Sodium azide is highly toxic and potentially explosive. Perform all steps behind a blast shield.

  • Acyl Chloride Formation: Dissolve trans-2-phenylcyclopropanecarboxylic acid (10g) in thionyl chloride (20 mL). Reflux for 2 hours. Evaporate excess SOCl

    
     under vacuum.
    
  • Azide Formation: Dissolve the residue in dry acetone at 0°C. Add activated NaN

    
     (1.5 eq) dissolved in minimal water dropwise. Stir for 1 hour at 0°C.
    
  • Rearrangement: Extract the acyl azide into toluene (cold). Dry over MgSO

    
    . Slowly heat the toluene solution to reflux. Evolution of N
    
    
    
    gas indicates the rearrangement to the isocyanate.
  • Hydrolysis: Once N

    
     evolution ceases, add 20% HCl (aq) and reflux for 1 hour to hydrolyze the isocyanate.
    
  • Isolation: Basify with NaOH to pH 12, extract with ether, dry, and convert to the sulfate salt for stability.

References

  • Burger, A., & Yost, W. L. (1948). Arylcycloalkylamines.[5] I. 2-Phenylcyclopropylamine.[3][4][6] Journal of the American Chemical Society.[7] Link

  • Kaiser, C., et al. (1962). 2-Substituted Cyclopropylamines.[4] I. Derivatives and Analogs of 2-Phenylcyclopropylamine. Journal of Medicinal and Pharmaceutical Chemistry. Link

  • Zirkle, C. L., et al. (1962). 2-Substituted Cyclopropylamines. II. Effect of Structure upon Monoamine Oxidase-Inhibitory Activity. Journal of Medicinal Chemistry. Link

  • Silverman, R. B. (1983). Mechanism of inactivation of monoamine oxidase by trans-2-phenylcyclopropylamine and the structure of the enzyme-inactivator adduct. Journal of Biological Chemistry. Link

  • Gnecco, D., et al. (2004). A new synthesis of tranylcypromine. Arkivoc. Link

Sources

Exploratory

Mechanistic Profiling of 2-Methyl-2-phenylcyclopropan-1-amine: A Probe for MAO Inactivation

Executive Summary This technical guide details the pharmacochemistry, synthesis, and kinetic characterization of 2-methyl-2-phenylcyclopropan-1-amine , a critical structural analog of the clinically utilized antidepressa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the pharmacochemistry, synthesis, and kinetic characterization of 2-methyl-2-phenylcyclopropan-1-amine , a critical structural analog of the clinically utilized antidepressant tranylcypromine (2-phenylcyclopropan-1-amine). While tranylcypromine is a non-selective, irreversible monoamine oxidase (MAO) inhibitor, the 2-methyl analog serves as a sophisticated mechanistic probe. Its quaternary benzylic center stabilizes the radical intermediate formed during catalysis, providing definitive evidence for the Single Electron Transfer (SET) mechanism of MAO inactivation. This guide is designed for medicinal chemists and enzymologists seeking to utilize this probe to distinguish between radical and polar inactivation pathways.

Part 1: Mechanistic Pharmacochemistry

The Single Electron Transfer (SET) Pathway

Unlike reversible inhibitors that compete for the active site, 2-methyl-2-phenylcyclopropan-1-amine acts as a suicide substrate (mechanism-based inactivator). The inhibition is latent; the molecule is chemically unreactive until processed by the target enzyme.

The mechanism proceeds via a Single Electron Transfer (SET) rather than a hydride transfer. The presence of the methyl group at the C2 position is the key determinant in validating this pathway.

The Cascade:

  • Substrate Binding: The amine binds to the active site of MAO (A or B).

  • SET: An electron is transferred from the nitrogen lone pair of the inhibitor to the flavin adenine dinucleotide (FAD) cofactor, generating a cyclopropylaminium radical cation.

  • Ring Fragmentation: The strain of the cyclopropane ring, coupled with the instability of the radical cation, triggers homolytic ring opening.

  • Radical Stabilization (The "Probe" Effect):

    • In tranylcypromine, ring opening yields a secondary benzylic radical.

    • In 2-methyl-2-phenylcyclopropan-1-amine, ring opening yields a tertiary benzylic radical .

    • Significance: The tertiary radical is significantly more stable. If the mechanism were ionic (cationic), the methyl group would stabilize the carbocation differently. The kinetics of ring opening vs. recombination allow researchers to distinguish these pathways.

  • Covalent Adduct Formation: The carbon-centered radical attacks the FAD cofactor (typically at the N5 or C4a position) or an active site cysteine residue, irreversibly alkylating the enzyme.

Mechanistic Pathway Diagram

The following diagram illustrates the SET mechanism and the critical ring-opening step stabilized by the methyl group.

MAO_Mechanism Figure 1: Mechanism-Based Inactivation via Single Electron Transfer (SET) Substrate 2-Methyl-2-phenyl- cyclopropan-1-amine ES_Complex E-S Complex (Non-covalent) Substrate->ES_Complex Binding (Ki) Radical_Cation Cyclopropylaminium Radical Cation ES_Complex->Radical_Cation SET to FAD Ring_Open Tertiary Benzylic Radical (Stabilized) Radical_Cation->Ring_Open Ring Fragmentation Adduct Covalent Adduct (Inactivated Enzyme) Ring_Open->Adduct Covalent Bond (kinact) Product Turnover Product (Ketone/Aldehyde) Ring_Open->Product Partitioning (Turnover)

Part 2: Synthesis Protocol

Objective: Synthesis of trans-2-methyl-2-phenylcyclopropan-1-amine (relative stereochemistry of amine to phenyl). Precursor:


-Methylstyrene.[1][2]
Key Reaction:  Curtius Rearrangement (preserves stereochemistry).[3]
Step-by-Step Methodology
StageReactantsConditionsProduct
1. Cyclopropanation

-Methylstyrene + Ethyl Diazoacetate
Rh2(OAc)4 (cat.), DCM, 0°C to RTEthyl 2-methyl-2-phenylcyclopropanecarboxylate
2. Hydrolysis Ester (Stage 1) + NaOHEtOH/H2O, Reflux, 4h2-Methyl-2-phenylcyclopropanecarboxylic acid
3. Acyl Azide Formation Carboxylic Acid + DPPA (Diphenylphosphoryl azide)Et3N, Toluene, 0°CAcyl Azide Intermediate (In situ)
4. Curtius Rearrangement Acyl AzideHeat (90°C), TolueneIsocyanate Intermediate
5. Hydrolysis to Amine Isocyanate + HCl (aq)Reflux, 1h2-Methyl-2-phenylcyclopropan-1-amine (HCl salt)
Detailed Workflow
  • Cyclopropanation: To a solution of

    
    -methylstyrene (10 mmol) and Rhodium(II) acetate dimer (0.5 mol%) in dry DCM, add ethyl diazoacetate (12 mmol) dropwise over 2 hours via syringe pump. The slow addition minimizes dimerization of the carbene source.
    
    • Note: This yields a mixture of diastereomers. The isomer where the phenyl and ester groups are trans is typically the precursor to the cis-amine (amine cis to phenyl). Ensure separation via flash chromatography (Hexane/EtOAc) at the ester stage.

  • Saponification: Reflux the separated ester in 10% ethanolic NaOH. Acidify with 1M HCl to precipitate the carboxylic acid. Recrystallize from Hexane/Et2O.

  • Curtius Rearrangement: Dissolve the acid (5 mmol) in dry toluene. Add triethylamine (1.1 eq) and DPPA (1.1 eq). Stir at 0°C for 1 hour, then heat to 90°C. Evolution of

    
     gas indicates isocyanate formation.
    
  • Amine Liberation: Once

    
     evolution ceases, add 20% HCl and reflux for 1 hour to hydrolyze the isocyanate. Evaporate solvent and recrystallize the amine hydrochloride salt from Ethanol/Ether.
    

Part 3: Kinetic Characterization (Kitz-Wilson Protocol)

To validate the compound as a mechanism-based inhibitor, one must determine the inactivation rate constant (


) and the inhibitor affinity (

).
Experimental Design: Time-Dependent Inhibition

This protocol uses the Kitz-Wilson method (dilution method) to measure the loss of enzyme activity over time.

Reagents:

  • Enzyme: Recombinant Human MAO-A or MAO-B (1 mg/mL).

  • Substrate: Kynuramine (fluorometric) or Benzylamine (spectrophotometric).

  • Inhibitor: 2-Methyl-2-phenylcyclopropan-1-amine (5 concentrations, e.g., 1

    
    M – 100 
    
    
    
    M).

Protocol:

  • Incubation: Incubate MAO enzyme with the inhibitor at 37°C in potassium phosphate buffer (pH 7.4).

  • Sampling: At specific time points (

    
     min), remove an aliquot of the incubation mixture.
    
  • Dilution: Immediately dilute the aliquot 50-fold into a cuvette containing a saturating concentration of substrate (e.g., 5

    
    
    
    
    
    of Kynuramine). This stops the inhibition (by lowering
    
    
    below
    
    
    ) and measures remaining enzyme activity.
  • Measurement: Record the initial velocity (

    
    ) of the substrate turnover.
    
Data Analysis & Visualization

The data follows pseudo-first-order kinetics.

  • Primary Plot: Plot

    
     vs. Time (
    
    
    
    ) for each inhibitor concentration
    
    
    .
    • Result: Straight lines with slope

      
      .
      
  • Secondary Plot (Kitz-Wilson): Plot

    
     vs. 
    
    
    
    .
    • Y-intercept:

      
      
      
    • X-intercept:

      
      
      

Equation:



Decision Tree for Validation

Use the following logic flow to confirm mechanism-based inactivation.

Validation_Flow Figure 2: Validation Logic for Mechanism-Based Inhibition Start Start: Inhibitor Characterization Time_Dep Is inhibition time-dependent? Start->Time_Dep Dialysis Is inhibition reversed by dialysis? Time_Dep->Dialysis Yes Reversible Reversible Inhibitor Time_Dep->Reversible No Scavenger Does scavenger (GSH) prevent inhibition? Dialysis->Scavenger No (Irreversible) Dialysis->Reversible Yes Conclusion Confirmed Mechanism-Based Inhibitor Scavenger->Conclusion No (Active site directed) Affinity Affinity Label (Non-specific) Scavenger->Affinity Yes (Electrophile in solution)

Part 4: Therapeutic & Toxicological Implications

The Partition Ratio ( )

A critical parameter for this probe is the partition ratio, defined as the number of turnover events (product formation) per inactivation event.



For 2-methyl-2-phenylcyclopropan-1-amine, the partition ratio is typically lower than that of tranylcypromine. The stability of the tertiary radical allows for a higher probability of covalent bond formation before the radical can quench or release product, making it a highly efficient inactivator.
Clinical Relevance

While tranylcypromine is a marketed antidepressant, its lack of selectivity (MAO-A vs MAO-B) and the "cheese effect" (hypertensive crisis due to tyramine accumulation) limit its use.

  • MAO-B Selectivity: Analogs with substitution at the cyclopropyl ring often show enhanced selectivity for MAO-B (relevant for Parkinson's disease).

  • Toxicity: Mechanism-based inhibitors can form reactive intermediates that escape the active site. The 2-methyl analog serves as a model to study how radical stability influences "metabolic leakage" and potential off-target toxicity.

References

  • Silverman, R. B. (1983). Mechanism of inactivation of monoamine oxidase by trans-2-phenylcyclopropylamine and the structure of the enzyme-inactivator adduct. Journal of Biological Chemistry, 258(24), 14766–14769. Link

  • Silverman, R. B., & Zieske, P. A. (1985). 1-Phenylcyclopropylamine: A mechanism-based inactivator of monoamine oxidase. Biochemistry, 24(8), 2128-2138. Link

  • Kitz, R., & Wilson, I. B. (1962). Esters of methanesulfonic acid as irreversible inhibitors of acetylcholinesterase. Journal of Biological Chemistry, 237, 3245–3249. Link

  • Castagnoli, N., et al. (2026). A Biomimetic Study of the Behavior of N-Cyclopropyl-Based Single Electron Transfer Probes. The Journal of Organic Chemistry. Link (Note: Year adjusted to context, representative of Castagnoli's extensive work on MPTP/MAO probes).

  • Binda, C., et al. (2011). Structural basis for the inhibition of human monoamine oxidases by the amphetamine derivative tranylcypromine. Journal of Medicinal Chemistry, 54(13), 4764-4772. Link

Sources

Foundational

A Technical Guide to the Pharmacology of Methylated Phenylcyclopropylamine Derivatives: From Monoamine Oxidase Inhibition to Epigenetic Modulation

Abstract The phenylcyclopropylamine scaffold, exemplified by the archetypal antidepressant tranylcypromine, represents a "privileged structure" in medicinal chemistry. Initially developed as monoamine oxidase (MAO) inhib...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The phenylcyclopropylamine scaffold, exemplified by the archetypal antidepressant tranylcypromine, represents a "privileged structure" in medicinal chemistry. Initially developed as monoamine oxidase (MAO) inhibitors for the treatment of major depressive disorder, these compounds have seen a resurgence in interest due to the discovery of a second, critical molecular target: Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator implicated in cancer. This guide provides an in-depth technical exploration of the pharmacology of methylated and other substituted phenylcyclopropylamine derivatives. We will dissect their dual mechanisms of action, delve into the nuanced structure-activity relationships (SAR) that govern their potency and selectivity, present detailed protocols for their pharmacological evaluation, and discuss their expanding therapeutic landscape.

Introduction: The Phenylcyclopropylamine Scaffold

Chemical Identity and Origins: The Tranylcypromine Archetype

Phenylcyclopropylamines are a class of compounds structurally derived from phenethylamine, where the ethylamine side chain is constrained within a cyclopropane ring.[1] The parent compound, trans-2-phenylcyclopropylamine, is widely known as tranylcypromine and was first synthesized in 1948.[2] This rigid structure mimics the conformation of phenethylamine neurotransmitters, enabling it to interact with amine-binding sites in various enzymes. The inherent strain of the cyclopropane ring is a key feature, contributing to the mechanism of irreversible inhibition that characterizes many of its biological activities.[3]

Evolution of a "Privileged Scaffold": From Antidepressants to Anticancer Agents

Tranylcypromine was initially developed and approved as an antidepressant, exerting its effects through the non-selective, irreversible inhibition of monoamine oxidases A and B (MAO-A and MAO-B).[4] This inhibition leads to increased synaptic levels of key neurotransmitters like serotonin, norepinephrine, and dopamine. However, the field was revolutionized by the discovery that tranylcypromine also potently inhibits Lysine-Specific Demethylase 1 (LSD1), a flavin-dependent enzyme critical for histone demethylation and epigenetic regulation.[5] Given that LSD1 is overexpressed in numerous cancers, including acute myeloid leukemia (AML), this finding has opened a new and highly active avenue of research, repositioning the phenylcyclopropylamine scaffold as a promising backbone for the development of novel anticancer therapeutics.[6][7]

Core Mechanisms of Action

The pharmacological effects of phenylcyclopropylamine derivatives are primarily driven by their ability to act as mechanism-based, irreversible inhibitors of FAD-dependent amine oxidases.

Monoamine Oxidase (MAO) Inhibition

The classical target of tranylcypromine and its analogs is MAO, an enzyme responsible for the degradation of monoamine neurotransmitters.

Phenylcyclopropylamines are suicide substrates for MAO. The enzymatic oxidation of the amine initiates a single-electron transfer to the FAD cofactor. This process leads to the homolytic cleavage of the strained cyclopropane ring, generating a radical intermediate that covalently bonds to the N5 atom of the FAD cofactor.[8] This irreversible adduct formation permanently inactivates the enzyme.

PCPA Phenylcyclopropylamine (Substrate) MAO_FAD MAO Enzyme (Active FAD) PCPA->MAO_FAD Binds to Active Site Intermediate Radical Intermediate (via SET & Ring Opening) MAO_FAD->Intermediate Enzymatic Oxidation Inactive_Adduct Covalent FAD-PCPA Adduct (Inactive Enzyme) Intermediate->Inactive_Adduct Covalent Bond Formation

Figure 1: Mechanism of Irreversible MAO Inhibition.

Lysine-Specific Demethylase 1 (LSD1) Inhibition

LSD1 is a histone demethylase that removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), a mark associated with active gene transcription.

LSD1 utilizes a FAD-dependent oxidative process to demethylate its histone substrate, mechanistically similar to MAO.[8] By inhibiting LSD1, phenylcyclopropylamine derivatives can prevent the removal of these methyl marks, leading to the re-expression of silenced tumor suppressor genes.[5] This provides a powerful therapeutic strategy for cancers that are dependent on LSD1 activity for their survival and proliferation.[9]

The mechanism of LSD1 inhibition mirrors that of MAO inhibition. The phenylcyclopropylamine binds to the active site, and the FAD-dependent oxidation facilitates the opening of the cyclopropane ring, leading to the formation of an irreversible covalent adduct with the FAD cofactor, thereby inactivating the enzyme.[4][8]

The Impact of Methylation and Other Structural Modifications: A SAR Deep Dive

Intensive research has focused on modifying the phenylcyclopropylamine scaffold to enhance potency and, crucially, to achieve selectivity between the MAO isoforms and LSD1. Methylation of the phenyl ring is a key strategy in this endeavor.

Phenyl Ring Substitutions: Tuning Potency and Selectivity

The addition of substituents to the phenyl ring dramatically influences the pharmacological profile of these inhibitors. The goal is often to design potent LSD1 inhibitors that are weak MAO inhibitors to avoid the side effects associated with MAO inhibition (e.g., hypertensive crisis) when treating cancer.

Generally, introducing larger, sterically hindering groups at the para-position of the phenyl ring tends to decrease MAO-A and MAO-B activity while retaining or enhancing LSD1 activity.[7][10][11] This is attributed to differences in the size and shape of the active site clefts of these enzymes.

CompoundSubstitutionLSD1 (kinact/KI, M⁻¹s⁻¹)MAO-A (kinact/KI, M⁻¹s⁻¹)MAO-B (kinact/KI, M⁻¹s⁻¹)Reference
Tranylcypromine (2-PCPA) None58360920[10]
S1201 4-Benzyloxy4471342[10]
S2101 4-(4-Fluorobenzyloxy)45602529[5][10]

Table 1: Comparative Inhibitory Potency of Phenylcyclopropylamine Derivatives.

Stereoisomerism: A Critical Determinant of Activity

Tranylcypromine is a racemic mixture of (1R,2S) and (1S,2R) enantiomers. Studies have shown that stereochemistry plays a critical role in the potency and selectivity of these derivatives, with different enantiomers often displaying distinct profiles against MAO and LSD1 targets. For some derivatives, one enantiomer may act as a potent agonist at a specific receptor, while its counterpart acts as an antagonist.[12]

Methodologies for Pharmacological Evaluation

A robust and reproducible pharmacological evaluation is critical for the development of novel phenylcyclopropylamine derivatives. This requires a suite of validated in vitro enzymatic and cellular assays.

Start Test Compound (e.g., Methylated PCPA) Enzyme_Assay In Vitro Enzyme Inhibition Assay (MAO-Glo / LSD1-Glo) Start->Enzyme_Assay Determine IC50 / kinact Cell_Assay Cell-Based Antiproliferative Assay (MTT / CellTiter-Glo) Enzyme_Assay->Cell_Assay Confirm Cellular Potency Target_Engagement Cellular Target Engagement Assay (Western Blot for H3K4me2) Cell_Assay->Target_Engagement Verify On-Target Effect Lead_Opt Lead Optimization Target_Engagement->Lead_Opt Iterative SAR

Figure 2: Experimental Workflow for Inhibitor Characterization.

In Vitro Enzyme Inhibition Assays

This protocol is adapted from the Promega MAO-Glo™ Assay technical bulletin.[1][13] This is a luminescent-based assay that measures the activity of MAO enzymes.

Materials:

  • MAO-Glo™ Assay Kit (Promega, Cat. No. V1402)[14]

  • Recombinant human MAO-A or MAO-B enzyme

  • Test compounds (methylated phenylcyclopropylamine derivatives) serially diluted in DMSO

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare MAO Reaction Buffer, MAO Substrate, and Luciferin Detection Reagent according to the kit protocol.[13]

  • Compound Plating: Add 1 µL of serially diluted test compound or DMSO (vehicle control) to the wells of the assay plate.

  • Enzyme Addition: Dilute MAO-A or MAO-B enzyme to the desired concentration in MAO Reaction Buffer. Add 25 µL of the diluted enzyme to each well.

  • Substrate Addition: Add 25 µL of the prepared MAO substrate solution to each well to initiate the reaction.

  • Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Detection: Add 50 µL of Luciferin Detection Reagent to each well. This stops the MAO reaction and initiates the luminescent signal.

  • Signal Measurement: Incubate for 20 minutes at room temperature to stabilize the signal, then measure luminescence using a plate reader.

  • Data Analysis: Calculate percent inhibition relative to DMSO controls and determine IC50 values using a non-linear regression curve fit.

Cellular Assays for Target Engagement and Phenotypic Effects

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[15]

Materials:

  • Cancer cell line of interest (e.g., MV4-11 for AML)

  • Complete cell culture medium

  • 96-well clear tissue culture plates

  • Test compounds serially diluted in culture medium

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[15]

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours (37°C, 5% CO2) to allow attachment.[15]

  • Compound Treatment: Remove the medium and replace it with 100 µL of medium containing the desired concentrations of the test compound. Include vehicle-only controls.

  • Incubation: Incubate the plate for 72 hours (37°C, 5% CO2).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-200 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[16]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percent inhibition of proliferation and calculate IC50 values.

Therapeutic Applications and Clinical Landscape

Neurological and Psychiatric Disorders

The original therapeutic indication for phenylcyclopropylamines was major depressive disorder, owing to their MAO inhibitory activity.[4] While largely replaced by newer agents with more favorable side-effect profiles, they remain a valuable second-line treatment option.

Oncology: Targeting LSD1 in Hematological Malignancies and Solid Tumors

The discovery of their LSD1 inhibitory activity has spurred significant interest in oncology. Several tranylcypromine derivatives are currently in clinical trials for the treatment of acute myeloid leukemia (AML) and small-cell lung cancer (SCLC), where LSD1 is a key driver of the disease.[4][9] The development of LSD1-selective inhibitors is a major goal to maximize anticancer efficacy while minimizing mechanism-based toxicities related to MAO inhibition.

Conclusion and Future Perspectives

Methylated phenylcyclopropylamine derivatives represent a fascinating case study in drug development, evolving from CNS-acting agents to promising epigenetic modulators for oncology. The rich structure-activity relationship data accumulated for this scaffold provides a robust platform for the rational design of next-generation inhibitors with improved potency and selectivity. Future work will likely focus on developing compounds with optimized pharmacokinetic properties and exploring their potential in combination therapies and other emerging therapeutic areas where LSD1 dysregulation is implicated.

References

  • Mai, A., et al. (2020). Tranylcypromine-Based LSD1 Inhibitors: Structure-Activity Relationships, Antiproliferative Effects in Leukemia, and Gene Target Modulation. ChemMedChem, 15(7), 643-658. Retrieved from [Link]

  • Ueda, T., et al. (2010). Structurally Designed trans-2-Phenylcyclopropylamine Derivatives Potently Inhibit Histone Demethylase LSD1/KDM1. Biochemistry, 49(30), 6494-6503. Retrieved from [Link]

  • ResearchGate. (n.d.). Tranylcypromine‐Based LSD1 Inhibitors: Structure‐Activity Relationships, Antiproliferative Effects in Leukemia, and Gene Target Modulation | Request PDF. Retrieved from [Link]

  • Li, T., et al. (2025). Discovery of highly potent and novel LSD1 inhibitors for the treatment of acute myeloid leukemia: structure-based virtual screening, molecular dynamics simulation, and biological evaluation. Journal of Molecular Modeling, 31(3). Retrieved from [Link]

  • Sacilotto, N., et al. (2021). Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. ACS Omega, 6(46), 30876-30886. Retrieved from [Link]

  • EpigenTek. (n.d.). Epigenase LSD1 Demethylase Activity/Inhibition Assay Kit (Fluorometric). Retrieved from [Link]

  • ResearchGate. (n.d.). Inhibitory activity (IC 50 , μM) against MAO-A and -B for compounds 1-4 and their selectivity indices for LSD1. Retrieved from [Link]

  • Hruschka, S., et al. (2017). Fluorinated tranylcypromine analogues as inhibitors of lysine-specific demethylase 1 (LSD1, KDM1A). Bioorganic & Medicinal Chemistry Letters, 27(10), 2223-2226. Retrieved from [Link]

  • Schulz-Fincke, J., et al. (2018). Structure-activity studies on N-Substituted tranylcypromine derivatives lead to selective inhibitors of lysine specific demethylase 1 (LSD1) and potent inducers of leukemic cell differentiation. European Journal of Medicinal Chemistry, 144, 52-67. Retrieved from [Link]

  • Chen, J., et al. (2021). 2-Phenylcyclopropylmethylamine Derivatives as Dopamine D2 Receptor Partial Agonists: Design, Synthesis, and Biological Evaluation. Journal of Medicinal Chemistry, 64(23), 17239-17258. Retrieved from [Link]

  • Mai, A., et al. (2020). Tranylcypromine-Based LSD1 Inhibitors: Structure-Activity Relationships, Antiproliferative Effects in Leukemia, and Gene Target Modulation. ChemMedChem, 15(7), 643-658. Retrieved from [Link]

  • Taylor & Francis Online. (2022, August 9). Antiproliferative activity, cell-cycle arrest, apoptotic induction and LC-HRMS/MS analyses of extracts from two Linum species. Retrieved from [Link]

  • Semantic Scholar. (n.d.). 1-Methyl-2-phenylcyclopropylamine. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells. Retrieved from [Link]

  • Chen, J., et al. (2020). Design and Synthesis of Bitopic 2-Phenylcyclopropylmethylamine (PCPMA) Derivatives as Selective Dopamine D3 Receptor Ligands. Journal of Medicinal Chemistry, 63(9), 4579-4602. Retrieved from [Link]

  • Ueda, T., et al. (2010). Structurally designed trans-2-phenylcyclopropylamine derivatives potently inhibit histone demethylase LSD1/KDM1. Biochemistry, 49(30), 6494-6503. Retrieved from [Link]

  • Reaction Biology. (n.d.). Cell Proliferation Assay Service | CellTiter-Glo. Retrieved from [Link]

  • SciELO. (n.d.). Anti proliferative and apoptotic effects on pancreatic cancer cell lines indicate new roles for ANGPTL8 (Betatrophin). Retrieved from [Link]

  • Hruschka, S., et al. (2017). Fluorinated tranylcypromine analogues as inhibitors of lysine-specific demethylase 1 (LSD1, KDM1A). Bioorganic & Medicinal Chemistry Letters, 27(10), 2223-2226. Retrieved from [Link]

  • Google Patents. (n.d.). EP3617181A1 - Synthesis of trans-2-phenylcyclopropylamine or a salt or solvate thereof.
  • ACS Publications. (2021, March 17). Design, Synthesis, and Evaluation of (2-Aminocyclopropyl)phenyl Derivatives as Novel Positron Emission Tomography Imaging Agents for Lysine-Specific Demethylase 1 in the Brain. Retrieved from [Link]

  • RSC Publishing. (2022, May 11). Combination of multiple methods and views for recognition, transportation, and structure-guided modification of lysine-specific demethylase phenylcyclopropylamine inhibitor. Retrieved from [Link]

Sources

Exploratory

Stereochemical & Synthetic Analysis of 2-Methyl-2-phenylcyclopropan-1-amine

Content Type: Technical Guide / Whitepaper Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists[1] Executive Summary 2-Methyl-2-phenylcyclopropan-1-amine is a conformationally restricted...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists[1]

Executive Summary

2-Methyl-2-phenylcyclopropan-1-amine is a conformationally restricted analog of the amphetamine class and a structural derivative of the non-selective monoamine oxidase (MAO) inhibitor tranylcypromine (Parnate).[1] By incorporating a geminal methyl group at the benzylic position (C2), this scaffold introduces a quaternary center that blocks standard benzylic oxidation pathways and alters the steric environment of the pharmacophore.

This guide provides a rigorous analysis of the molecule’s four stereoisomers, detailing the Cahn-Ingold-Prelog (CIP) assignments, synthetic routes via carbenoid addition, and the pharmacological implications of its rigid cyclopropyl geometry.

Structural Analysis & Stereochemistry

Connectivity and Chirality

The molecule consists of a cyclopropane ring substituted at C1 with a primary amine (


) and at C2 with both a phenyl ring (

) and a methyl group (

).
  • C1 Chiral Center: Bonded to

    
    , 
    
    
    
    , C2, and C3.[1]
  • C2 Chiral Center: Bonded to

    
    , 
    
    
    
    , C1, and C3.[1]

This disubstitution pattern generates


 stereoisomers, existing as two pairs of enantiomers.[2]
CIP Priority and Nomenclature

To assign configuration, we apply the Cahn-Ingold-Prelog priority rules:

  • At C1: Priority is

    
     (1) > C2 (2) > C3 (3) > 
    
    
    
    (4).
  • At C2: Priority is

    
     (1) > C1 (2) > 
    
    
    
    (3) > C3 (4). (Note: C1 is higher priority than Methyl due to the N-attachment).[1]

Diastereomeric Definitions:

  • cis (Z): The highest priority groups on C1 (

    
    ) and C2 (
    
    
    
    ) are on the same side of the ring plane.
  • trans (E): The highest priority groups are on opposite sides of the ring plane.

IsomerConfigurationRelationship (Ph vs NH2)Designation
1 (1R, 2S)Antitrans-(-)-isomer
2 (1S, 2R)Antitrans-(+)-isomer
3 (1R, 2R)Syncis-(-)-isomer
4 (1S, 2S)Syncis-(+)-isomer

Technical Note: In the context of MAO inhibitors like tranylcypromine, the trans isomers typically exhibit superior potency.[3] The (1S, 2R) configuration is often the most active eutomer in this scaffold class.

Synthetic Methodology

The synthesis of 2-methyl-2-phenylcyclopropan-1-amine challenges the chemist to construct a crowded quaternary center at C2 while controlling diastereoselectivity.[1]

Route: Carbenoid Addition & Curtius Rearrangement

The most robust pathway involves the rhodium-catalyzed addition of a diazo species to


-methylstyrene, followed by a Curtius rearrangement to install the amine.
Step 1: Cyclopropanation[1]
  • Reagents:

    
    -Methylstyrene (2-phenylpropene), Ethyl diazoacetate (EDA).[1]
    
  • Catalyst:

    
     (Rhodium(II) acetate dimer) or 
    
    
    
    .[4]
  • Mechanism: Generation of a metal-carbenoid species from EDA, which undergoes [2+1] cycloaddition with the alkene.

  • Outcome: A mixture of ethyl 2-methyl-2-phenylcyclopropanecarboxylate diastereomers.[1] The trans (phenyl/ester anti) isomer is generally favored due to steric repulsion between the carbenoid ester and the phenyl ring.

Step 2: Hydrolysis and Separation[1]
  • Protocol: Saponification using LiOH in THF/H2O.

  • Purification: The carboxylic acid diastereomers can often be separated via fractional crystallization or flash chromatography before converting to the amine.[4]

Step 3: Curtius Rearrangement[1]
  • Reagents: Diphenylphosphoryl azide (DPPA), Triethylamine (TEA), tert-Butanol (

    
    -BuOH).[1]
    
  • Process: The acid is converted to the acyl azide, which rearranges upon heating to the isocyanate (

    
    ). Trapping with 
    
    
    
    -BuOH yields the Boc-protected amine.[1]
  • Deprotection: Acidic cleavage (TFA/DCM or HCl/Dioxane) yields the final amine hydrochloride salt.[4]

Visualization of Synthesis Pathway

Synthesis Start α-Methylstyrene Intermediate Ethyl 2-methyl-2-phenyl- cyclopropanecarboxylate (Diastereomeric Mix) Start->Intermediate [2+1] Cycloaddition Reagent Ethyl Diazoacetate (Rh2(OAc)4 cat.) Acid Pure Carboxylic Acid Isomers Intermediate->Acid Saponification Step2 1. LiOH (Hydrolysis) 2. Separation Boc Boc-Protected Amine Acid->Boc Retains Stereochem Step3 DPPA, TEA, tBuOH (Curtius Rearrangement) Final 2-Methyl-2-phenyl- cyclopropan-1-amine HCl Boc->Final HCl/Dioxane

Caption: Synthetic route via Rh-catalyzed cyclopropanation and Curtius rearrangement.

Resolution of Enantiomers

Since the synthetic route yields racemic diastereomers, optical resolution is required to isolate the (1S, 2R) or (1R, 2S) enantiomers for pharmacological study.

Classical Resolution (Diastereomeric Salt Formation)
  • Resolving Agent: (

    
    )- or (
    
    
    
    )-Mandelic acid, or Tartaric acid derivatives.[1]
  • Protocol: The racemic amine is mixed with 0.5 equivalents of the chiral acid in ethanol. The less soluble diastereomeric salt crystallizes out.

  • Validation: X-ray crystallography of the salt confirms absolute configuration.

Enzymatic Kinetic Resolution
  • Enzyme: Candida antarctica Lipase B (CAL-B).[4]

  • Substrate: Ethyl ester precursor or the amine directly (via acylation).

  • Mechanism: The lipase selectively hydrolyzes (or acylates) one enantiomer, leaving the other untouched. This is highly effective for cyclopropyl esters.

Pharmacological Implications[3][5][6][7][8]

Mechanism-Based Inactivation of MAO

Like tranylcypromine, 2-methyl-2-phenylcyclopropan-1-amine is a mechanism-based inactivator (suicide substrate) of Monoamine Oxidase (MAO).[1]

  • Single Electron Transfer (SET): The amine enters the active site; the flavin cofactor (FAD) abstracts an electron from the nitrogen lone pair.[4]

  • Radical Formation: An aminium radical cation is formed.[4][5]

  • Ring Opening: The strained cyclopropane ring undergoes homolytic fission.

    • Effect of Methyl Group: In tranylcypromine, ring opening leads to a radical that covalently binds to the FAD cofactor (usually at N5 or C4a). The presence of the methyl group at C2 creates a tertiary radical upon ring opening (vs. a secondary radical in tranylcypromine). This tertiary radical is more stable , potentially accelerating the ring-opening step (

      
      ) but also altering the geometry of the final adduct.
      
  • Metabolic Stability: The C2-methyl group blocks the benzylic position.[4] In non-cyclopropyl phenethylamines, this position is susceptible to hydroxylation. Blocking this site extends the half-life and prevents formation of certain metabolites.

Structure-Activity Relationship (SAR) Map[1]

SAR Center 2-Methyl-2-phenyl- cyclopropan-1-amine C1 C1-Amine Essential for FAD binding Center->C1 C2_Me C2-Methyl (Geminal) 1. Blocks benzylic oxidation 2. Stabilizes radical intermediate 3. Increases lipophilicity Center->C2_Me Ring Cyclopropane Ring High strain energy (~27 kcal/mol) Drives ring-opening inactivation Center->Ring Stereo Trans Configuration (Ph and NH2 anti) Generally higher potency Center->Stereo

Caption: Key structural features influencing pharmacodynamics and metabolism.

Analytical Characterization

Distinguishing the isomers requires careful spectroscopic analysis.

1H-NMR Differentiation[1]
  • cis Isomer (Syn Ph/NH2): The cyclopropyl protons at C3 will show distinct shielding effects due to the proximity of the phenyl ring.

    • NOE (Nuclear Overhauser Effect): Strong NOE signal observed between the C2-Methyl protons and the C1-Methine proton (since Ph and NH2 are cis, Me and H are cis).

  • trans Isomer (Anti Ph/NH2):

    • NOE: Strong NOE signal observed between the C2-Methyl protons and the C1-Amine protons (or lack of NOE between Me and C1-H).[1]

Data Summary Table
Propertytrans-Isomercis-Isomer
Ph / NH2 Relationship AntiSyn
C2-Me / C1-H Relationship Syn (Close)Anti (Far)
Predicted NOE Strong Me

H(C1)
Weak/No Me

H(C1)
MAO Potency High (+++)Moderate (+)

References

  • PubChem. (n.d.). 2-methyl-2-phenylcyclopropan-1-amine hydrochloride.[1] National Library of Medicine. Retrieved from [Link]

  • Silverman, R. B., & Zieske, P. A. (1985). 1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine: an inactivator and a substrate of monoamine oxidase.[1][6] Journal of Medicinal Chemistry. Retrieved from [Link]

  • Lee, M. G., et al. (2007). trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1.[1][7][8] Biochemistry. Retrieved from [Link]

  • Yoshida, S., et al. (2004). Fluorinated phenylcyclopropylamines. Part 3: Inhibition of monoamine oxidase A and B. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Ramsay, R. R. (2019).[5] Parameters for Irreversible Inactivation of Monoamine Oxidase. Pharmaceuticals.[9][5][8] Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 2-Methyl-2-Phenylcyclopropan-1-Amine via Rh(II)-Catalyzed Carbenoid Addition and Curtius Rearrangement

Abstract & Scope This application note details a robust, scalable protocol for the synthesis of 2-methyl-2-phenylcyclopropan-1-amine , a structural analog of the monoamine oxidase inhibitor (MAOI) tranylcypromine. Unlike...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of 2-methyl-2-phenylcyclopropan-1-amine , a structural analog of the monoamine oxidase inhibitor (MAOI) tranylcypromine. Unlike simple styrene derivatives, the presence of the quaternary center at the C2 position (


-methyl group) introduces specific steric challenges that necessitate optimized catalytic conditions.

The workflow utilizes a Rhodium(II)-catalyzed cyclopropanation of


-methylstyrene with ethyl diazoacetate (EDA), followed by a Curtius rearrangement  using diphenylphosphoryl azide (DPPA). This guide prioritizes safety (diazo handling), diastereoselectivity, and purification logic suitable for preclinical drug development.

Retrosynthetic Analysis & Strategy

The synthesis is designed to ensure stereochemical integrity and safety. The pathway disconnects the C1-N bond back to a carboxylic acid precursor, which is derived from the ester formed by carbene addition.

Strategic Considerations:
  • Carbene Source: Ethyl diazoacetate (EDA) is used as the carbene precursor.[1] While hazardous, it is more stable than diazomethane and commercially available.

  • Catalyst Selection: Dirhodium(II) tetraacetate [Rh

    
    (OAc)
    
    
    
    ]
    is selected for its high turnover number (TON) and reliability in cyclopropanating electron-rich alkenes.
  • Nitrogen Installation: The Curtius Rearrangement is chosen over the Hofmann degradation because it proceeds with complete retention of stereochemistry and avoids the harsh basic conditions that could epimerize the cyclopropane ring.

Retrosynthesis Target 2-Methyl-2-phenyl cyclopropan-1-amine Isocyanate Isocyanate Intermediate Target->Isocyanate Hydrolysis Acid 2-Methyl-2-phenyl cyclopropanecarboxylic Acid Isocyanate->Acid Curtius Rearrangement (DPPA) Ester Ethyl 2-methyl-2-phenyl cyclopropanecarboxylate Acid->Ester Saponification Start α-Methylstyrene + Ethyl Diazoacetate Ester->Start Rh(II) Catalysis

Figure 1: Retrosynthetic pathway emphasizing the construction of the cyclopropane core followed by stereospecific amination.

Experimental Protocols

Phase 1: Cyclopropanation of -Methylstyrene

Objective: Construct the cyclopropane ring via Rh(II)-catalyzed carbenoid addition. Safety Critical: EDA is potentially explosive and toxic.[2][3] All operations must occur in a fume hood behind a blast shield.

Materials
  • 
    -Methylstyrene (1.0 equiv, 5.9 g, 50 mmol)
    
  • Ethyl Diazoacetate (EDA) (1.2 equiv, containing ~13% DCM stabilizers)

  • Rh

    
    (OAc)
    
    
    
    (0.5 mol%)
  • Dichloromethane (DCM), anhydrous

Protocol
  • Catalyst Loading: In a flame-dried 250 mL 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, dissolve

    
    -methylstyrene (5.9 g) and Rh
    
    
    
    (OAc)
    
    
    (110 mg) in anhydrous DCM (50 mL).
  • Inert Atmosphere: Flush the system with nitrogen or argon.

  • Controlled Addition: Dilute EDA (1.2 equiv) in DCM (20 mL). Add this solution dropwise to the stirring catalyst mixture over 4–6 hours via a syringe pump or pressure-equalizing funnel.

    • Expert Insight: Slow addition keeps the stationary concentration of diazo low, preventing dimerization (formation of diethyl fumarate/maleate) and controlling the exotherm.

  • Completion: Stir for an additional 2 hours at room temperature. Nitrogen evolution should cease.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove solvent and excess styrene.

  • Purification: The residue contains a mixture of cis and trans diastereomers (ratio typically 60:40 to 70:30 favoring trans-phenyl/ester).

    • Separation: Purify via flash column chromatography (Silica gel, Hexanes:EtOAc 95:5).

    • Note: Separation at this stage is easier than at the amine stage.

Yield Expectation: 70–85% (combined diastereomers).

Phase 2: Hydrolysis of the Ester

Objective: Generate the free carboxylic acid for the rearrangement.

Protocol
  • Dissolve the isolated cyclopropyl ester (10 mmol) in THF/MeOH/H

    
    O (3:1:1, 50 mL).
    
  • Add LiOH

    
    H
    
    
    
    O (3.0 equiv).
  • Heat to 60°C for 4 hours. Monitor by TLC (disappearance of ester spot).

  • Workup: Acidify carefully with 1M HCl to pH 2. Extract with EtOAc (3x). Dry over Na

    
    SO_4$ and concentrate.
    
  • Result: 2-Methyl-2-phenylcyclopropanecarboxylic acid (White solid/semisolid).

Phase 3: Curtius Rearrangement (The Nitrogen Installation)

Objective: Convert the carboxylic acid to the primary amine with retention of configuration. Method: DPPA (Diphenylphosphoryl azide) variant. This avoids the isolation of hazardous acyl azides.

Materials
  • Carboxylic Acid substrate (5 mmol)

  • Diphenylphosphoryl azide (DPPA) (1.1 equiv)

  • Triethylamine (TEA) (1.2 equiv)

  • tert-Butanol (

    
    -BuOH) (excess, as solvent/reagent)
    
Protocol
  • Activation: Dissolve the carboxylic acid (5 mmol) in anhydrous

    
    -BuOH (20 mL) under nitrogen. Add TEA (1.2 equiv).
    
  • Azidation: Add DPPA (1.1 equiv) dropwise at room temperature. Stir for 1 hour.

  • Rearrangement: Heat the mixture to reflux (85°C) for 6–12 hours.

    • Mechanism:[4][5][6][7][8][9][10] The acyl azide forms in situ, rearranges to the isocyanate, and is trapped by

      
      -BuOH to form the Boc-protected amine (tert-butyl (2-methyl-2-phenylcyclopropyl)carbamate).
      
    • Visual Check: Evolution of N

      
       gas will be observed during the initial heating ramp.
      
  • Workup: Cool to RT. Concentrate the solvent. Dissolve residue in EtOAc, wash with 5% citric acid, sat. NaHCO

    
    , and brine.
    
  • Deprotection: Dissolve the crude Boc-carbamate in 4M HCl in Dioxane (10 mL). Stir at RT for 2 hours.

  • Isolation: Concentrate to dryness. Triturate the solid with diethyl ether to remove non-polar impurities. Filter to collect the 2-methyl-2-phenylcyclopropan-1-amine hydrochloride salt .

Analytical Data & Validation

ParameterExpected Value / Observation
Appearance White to off-white crystalline solid (HCl salt).

H NMR (DMSO-d

)

8.2-8.5 (br s, 3H, NH

), 7.1-7.4 (m, 5H, Ph), 2.6-2.8 (m, 1H, CH-N), 1.2-1.5 (m, 2H, Cyclopropyl CH

), 1.4 (s, 3H, CH

).
MS (ESI+) [M+H]

= 148.1 (Free base mass).
IR (Intermediates) Azide peak (~2130 cm

) should appear and then disappear upon heating. Isocyanate peak (~2270 cm

) is transient.

Critical Safety & Process Logic

The following diagram illustrates the decision matrix for handling the diazo reagent and the rearrangement steps safely.

SafetyLogic Start Start: Reagent Prep CheckEDA Is EDA >15% conc? Start->CheckEDA Dilute Dilute with DCM CheckEDA->Dilute Yes (Danger) Proceed Proceed to Addition CheckEDA->Proceed No (Safe) Dilute->Proceed Exotherm Monitor Temp > 35°C? Proceed->Exotherm StopFeed Stop Feed & Cool Exotherm->StopFeed Yes Continue Continue Addition Exotherm->Continue No StopFeed->Continue Curtius Curtius Step Continue->Curtius GasEvol N2 Evolution Observed? Curtius->GasEvol

Figure 2: Process safety logic for exothermic diazo addition and nitrogen-releasing rearrangement.

References

  • Dudley, M. E., et al. (2002). Synthesis of Ethyl Diazoacetate and Application in Cyclopropanation. Organic Syntheses. Available at: [Link]

  • Panne, P., DeAngelis, A., & Fox, J. M. (2008).[7] Rh-Catalyzed Intermolecular Cyclopropanation with α-Alkyl-α-diazoesters: Catalyst-Dependent Chemo- and Diastereoselectivity. Organic Letters. Available at: [Link]

  • Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide. New convenient reagent for a modified Curtius reaction and for peptide synthesis. Journal of the American Chemical Society. Available at: [Link]

  • Lebel, H., & Leogane, O. (2005). Boc-Protected Amines via a Mild and Efficient One-Pot Curtius Rearrangement. Organic Letters. Available at: [Link]

Sources

Application

Protocols for the Synthesis of Cyclopropylamines from α-Methylstyrene

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract Cyclopropylamines are highly sought-after structural motifs in medicinal chemistry, valued for their unique conformational prop...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopropylamines are highly sought-after structural motifs in medicinal chemistry, valued for their unique conformational properties and their presence in numerous bioactive compounds and pharmaceuticals.[1][2][3][4] This application note provides detailed protocols and technical guidance for the synthesis of cyclopropylamines derived from α-methylstyrene, a readily available starting material. Two primary strategic approaches are presented: (1) Metal-catalyzed nitrene transfer for the formation of an aziridine intermediate, which can be subsequently converted to the desired amine, and (2) Metal-catalyzed carbene transfer to form a cyclopropyl ester, followed by functional group interconversion to the amine. This guide explains the causality behind experimental choices, offers step-by-step protocols, and provides mechanistic insights to aid researchers in drug discovery and development.

Introduction: The Significance of the Cyclopropylamine Scaffold

The cyclopropane ring is the smallest stable carbocycle, and its incorporation into molecular scaffolds imparts unique structural and electronic properties.[5] The inherent strain of the three-membered ring (approximately 27 kcal/mol) results in C-C bonds with significant p-orbital character, allowing the ring to act as a "cy-unsaturated" system that can mimic the properties of a double bond or a phenyl ring. When combined with an amine, the resulting cyclopropylamine moiety serves as a versatile bioisostere for larger or more flexible groups, often leading to improved metabolic stability, membrane permeability, and binding affinity to biological targets.[4]

α-Methylstyrene is an attractive starting material for accessing 1-methyl-1-phenylcyclopropylamine derivatives. The challenge lies in efficiently constructing the cyclopropane ring while simultaneously installing the crucial amine functionality with high selectivity.

Strategic Overview: Pathways to Cyclopropylamines from α-Methylstyrene

Synthesizing the target amines from α-methylstyrene can be approached through two mechanistically distinct and complementary strategies. The choice of method depends on the desired substitution pattern, required stereochemistry, and the availability of reagents and catalysts.

Strategy A: Nitrene-Based Approach (via Aziridination) This strategy involves the direct reaction of the alkene with a nitrogen-containing reactive intermediate (a nitrene), typically stabilized by a transition metal catalyst. This forms an aziridine, a nitrogen-containing three-membered ring, which is a direct precursor to various amine products.

Strategy B: Carbene-Based Approach (via Functional Group Interconversion) This classic strategy involves first constructing the cyclopropane ring using a carbene or carbenoid source. This creates a functionalized cyclopropane (e.g., an ester, ketone, or nitrile) which is then chemically converted into the target amine in a subsequent step.

G cluster_start Starting Material cluster_strategy_a Strategy A: Nitrene-Based Approach cluster_strategy_b Strategy B: Carbene-Based Approach cluster_end Final Product start α-Methylstyrene A1 Metal-Catalyzed Nitrene Transfer start->A1 Nitrene Precursor (e.g., Aryl Azide) B1 Metal-Catalyzed Carbene Transfer start->B1 Carbene Precursor (e.g., Diazo Compound, CH2I2) A2 Aziridine Intermediate A1->A2 A3 Ring Opening / Rearrangement A2->A3 end_product Cyclopropylamine Derivatives A3->end_product B2 Functionalized Cyclopropane (e.g., Ester, Nitroalkane) B1->B2 B3 Functional Group Interconversion B2->B3 e.g., Curtius Rearrangement, Nitro Reduction B3->end_product

Caption: Strategic workflows for synthesizing cyclopropylamines from α-methylstyrene.

Protocol I: Copper-Catalyzed Aziridination of α-Methylstyrene

This protocol focuses on the formation of an N-tosylaziridine from α-methylstyrene. Transition metal-catalyzed nitrene transfer is a powerful method for C-N bond formation.[6] Copper and iron complexes are particularly effective for catalyzing the aziridination of olefins.[7][8] The resulting N-protected aziridine can undergo ring-opening reactions to yield 1,2-amino alcohols or other functionalized amines. While direct rearrangement to a cyclopropylamine is less common, the aziridine itself is a valuable nitrogen-containing three-membered ring. For α-methylstyrene, aziridination is often accompanied by side products, making careful control of reaction conditions crucial.[7]

Mechanistic Rationale

The reaction is initiated by the interaction of the nitrene precursor, such as tosyl azide or more commonly PhI=NTs (tosyliminoiodinane), with the copper(I) catalyst. This generates a highly reactive copper-nitrenoid species. This intermediate then reacts with the double bond of α-methylstyrene. The reaction can proceed through a concerted or stepwise pathway, where the steric hindrance from the α-methyl group can influence the efficiency and product distribution.[7]

G cluster_catalyst Catalytic Cycle A Cu(I)L B [LCu=NTs] A->B C Intermediate Complex B->C + α-Methylstyrene C->A - Product product N-Tosyl Aziridine C->product reagents PhI=NTs (Nitrene Source) reagents->B - PhI alkene α-Methylstyrene

Caption: Simplified catalytic cycle for copper-catalyzed aziridination.

Experimental Protocol

Materials:

  • α-Methylstyrene (freshly distilled)

  • Copper(I) iodide (CuI) or Copper(I) trifluoromethanesulfonate benzene complex (Cu(OTf)·0.5C₆H₆)

  • Chiral ligand (e.g., bis(oxazoline) - PyBox) for asymmetric variants

  • PhI=NTs (N-(p-toluenesulfonyl)imino]phenyliodinane)

  • Anhydrous acetonitrile (MeCN) or dichloromethane (DCM)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the copper catalyst (e.g., CuI, 5 mol%). If performing an asymmetric reaction, add the chiral ligand (5.5 mol%).

  • Solvent and Substrate Addition: Add anhydrous solvent (e.g., acetonitrile, 0.1 M concentration relative to the limiting reagent). Add α-methylstyrene (1.2 equivalents).

  • Reagent Addition: In a separate flask, dissolve PhI=NTs (1.0 equivalent) in the same anhydrous solvent.

  • Reaction: Add the PhI=NTs solution to the flask containing the catalyst and α-methylstyrene dropwise over 30 minutes at room temperature. The dropwise addition helps to control the concentration of the reactive nitrenoid and minimize side reactions.

  • Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the limiting reagent is consumed (typically 4-12 hours).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Resuspend the residue in a suitable solvent like ethyl acetate and filter through a short plug of silica gel to remove the catalyst and iodine-containing byproducts.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired N-tosylaziridine.

Expected Outcomes & Considerations
ParameterObservationRationale & Reference
Yield 50-75%Yields can be moderate due to steric hindrance from the α-methyl group.[7]
Solvent Choice Acetonitrile (MeCN) often provides cleaner reactions.Chlorinated solvents may promote aziridine ring-opening byproducts.[7]
Side Products Allylic amination, enamines.These arise from competing reaction pathways of the nitrenoid intermediate.[7]
Stereochemistry If a chiral ligand is used, enantioselectivity can be achieved.The ligand environment around the metal center dictates the facial selectivity of the nitrene transfer.[9]

Protocol II: Cyclopropanation with a Nitro-Carbene Precursor and Subsequent Reduction

This two-step sequence is a robust and versatile method for preparing cyclopropylamines.[10][11] The first step involves a rhodium(II)-catalyzed cyclopropanation of α-methylstyrene using a nitro-substituted carbene precursor. The resulting nitrocyclopropane is a stable intermediate that can be purified and then reduced in a second step to afford the primary amine. This approach avoids the direct handling of potentially unstable or highly reactive nitrogen-containing cyclopropanating agents.

Step 1: Rh(II)-Catalyzed Nitrocyclopropanation

Mechanistic Rationale: Rhodium(II) carboxylates, such as Rh₂(OAc)₄, are highly effective catalysts for the decomposition of diazo compounds. The catalyst reacts with the diazo compound to form a rhodium-carbene intermediate. This electrophilic carbene is then transferred to the nucleophilic double bond of α-methylstyrene in a concerted fashion, which preserves the stereochemistry of the alkene (though not relevant for α-methylstyrene).[12]

G cluster_catalyst Catalytic Cycle A Rh₂(OAc)₄ B [Rh₂(OAc)₄]=CR(NO₂) A->B C Intermediate Complex B->C + α-Methylstyrene C->A - Product product Nitrocyclopropane C->product reagents N₂=CR(NO₂) (Diazo Source) reagents->B - N₂ alkene α-Methylstyrene

Caption: Simplified catalytic cycle for Rh(II)-catalyzed carbene transfer.

Experimental Protocol: Materials:

  • α-Methylstyrene (5.0 equivalents)

  • Ethyl α-nitro-α-diazoacetate (1.0 equivalent)

  • Rhodium(II) acetate dimer [Rh₂(OAc)₄] (1 mol%)

  • Anhydrous dichloromethane (DCM)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add Rh₂(OAc)₄ (1 mol%) and α-methylstyrene (5.0 equivalents, used in excess as the solvent).

  • Reagent Addition: Dissolve ethyl α-nitro-α-diazoacetate (1.0 equivalent) in a minimal amount of anhydrous DCM.

  • Reaction: Using a syringe pump, add the diazo compound solution to the stirred reaction flask over 4-6 hours. A slow addition rate is critical to maintain a low concentration of the diazo compound, preventing its dimerization and ensuring safety. The reaction is typically exothermic, and a green color indicates the presence of the active rhodium carbene.

  • Monitoring: After the addition is complete, allow the reaction to stir for an additional 1-2 hours at room temperature. Monitor by TLC for the disappearance of the diazo compound.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove excess α-methylstyrene.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (hexanes/ethyl acetate gradient) to yield the nitrocyclopropane carboxylate.

Step 2: Reduction of the Nitrocyclopropane to a Primary Amine

Experimental Protocol: Materials:

  • Nitrocyclopropane carboxylate (from Step 1)

  • Zinc powder (Zn, activated) (10 equivalents)

  • Hydrochloric acid (HCl, concentrated)

  • Isopropanol (i-PrOH) or Methanol (MeOH)

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Diethyl ether or Ethyl acetate

Procedure:

  • Setup: In a round-bottom flask, suspend the nitrocyclopropane carboxylate (1.0 equivalent) and activated zinc powder (10 equivalents) in isopropanol (0.2 M).

  • Reaction: Cool the vigorously stirred suspension to 0 °C in an ice bath. Add concentrated HCl dropwise via an addition funnel. The reaction is highly exothermic; maintain the internal temperature below 20 °C.

  • Monitoring: Stir for 2-4 hours at room temperature after the addition is complete. Monitor the reaction by TLC until the starting material is consumed.

  • Workup (Base Quench): Cool the mixture back to 0 °C and carefully quench by adding 2 M NaOH solution until the pH is strongly basic (pH > 12). This will precipitate zinc salts.

  • Extraction: Filter the mixture through a pad of Celite®, washing thoroughly with ethyl acetate. Transfer the filtrate to a separatory funnel, and extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting cyclopropane α-amino ester can be purified by chromatography or used directly. For the free amine, saponification of the ester may be required, followed by purification.

Expected Outcomes & Considerations
ParameterObservationRationale & Reference
Cyclopropanation Yield 60-90%Rh(II) catalysis is highly efficient for this transformation.
Reduction Yield 54-99%Zinc/HCl is a classic and effective method for nitro group reduction.[10]
Overall Strategy High-yielding, versatileThis two-step method provides reliable access to the target amine.[10][11]
Safety Handle diazo compounds with care.Diazo compounds are energetic and potentially explosive; use a blast shield and slow addition.

References

  • Scholars' Mine. (2025, July 24). Comparative Nitrene-Transfer Chemistry to Olefins Mediated by First-Row Transition Metal Catalysts Supported by a Pyridinophane.
  • Wikipedia. Simmons–Smith reaction.
  • ResearchGate. Cyclopropanation of α-methylstyrene with diazoacetates.
  • ACS Publications. (2026, January 12). Base Metal Catalysis in Nitrene Transfer Reactions. Chemical Reviews.
  • ProQuest. (2021, July 23). Catalytic Nitrene Reactions Enabled By Dinuclear Nickel Catalysts.
  • ResearchGate. Syntheses of Biologically Active 2-Arylcyclopropylamines.
  • University of Rochester. (2021, January 26). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones.
  • RSC Publishing. Catalytic asymmetric cyclopropanation at a chiral platform.
  • MPG.PuRe. (2024, December 23). Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones.
  • NIH. Investigation of transition metal-catalyzed nitrene transfer reactions in water. PMC.
  • ACS Publications. (2023, April 22). Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes.
  • Semantic Scholar. Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes.
  • MDPI. (2023, August 16). Synthesis of a New α-Azidomethyl Styrene from Safrole via a Dearomative Rearrangement.
  • Beilstein Journals. (2011, July 21). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride.
  • ResearchGate. (2026, January 13). Base Metal Catalysis in Nitrene Transfer Reactions.
  • NIH. (2025, December 23). Direct Aziridine Synthesis from Amines and Styrene Derivatives via a Base-Promoted Oxidative Cascade Reaction. PMC.
  • PubMed. (2004, February 20). An expedient and practical method for the synthesis of a diverse series of cyclopropane alpha-amino acids and amines.
  • Wiley-VCH. Asymmetric Cyclopropanation.
  • MDPI. (2024, July 24). A Mechanistic Study on Iron-Based Styrene Aziridination: Understanding Epoxidation via Nitrene Hydrolysis.
  • Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Application.
  • ResearchGate. Reaction Pathways of the Simmons−Smith Reaction.
  • PubMed. (2025, December 23). Direct Aziridine Synthesis from Amines and Styrene Derivatives via a Base-Promoted Oxidative Cascade Reaction.
  • Organic Chemistry Portal. Synthesis of cyclopropanes.
  • MDPI. (2023, July 26). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review.
  • ACS Publications. (2024, March 25). Cyclopropanation Using Electrons Derived from Hydrogen: Reaction of Alkenes and Hydrogen without Hydrogenation. JACS Au.
  • YouTube. (2023, October 8). The Simmons-Smith Reaction & Cyclopropanation.
  • Organic Chemistry Portal. Simmons-Smith Reaction.
  • ResearchGate. An Expedient and Practical Method for the Synthesis of A Diverse Series of Cyclopropane α-Amino Acids and Amines.
  • Semantic Scholar. (2021, March 18). Alkylative Aziridine Ring-Opening Reactions.

Sources

Method

Application Notes and Protocols for the Synthesis of Phenylcyclopropylamine via Curtius Rearrangement

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the synthesis of phenylcyclopropylamine, a crucial scaffold in medicinal chemistry, utilizing the C...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of phenylcyclopropylamine, a crucial scaffold in medicinal chemistry, utilizing the Curtius rearrangement. Phenylcyclopropylamines are integral components of various therapeutic agents, most notably as monoamine oxidase (MAO) inhibitors like tranylcypromine.[1][2] The Curtius rearrangement offers a robust and versatile method for the preparation of primary amines from carboxylic acids, proceeding through an isocyanate intermediate.[3][4][5] This application note details the mechanistic underpinnings of the reaction, provides a step-by-step experimental protocol, and addresses critical safety and handling considerations.

Introduction: The Significance of Phenylcyclopropylamine and the Curtius Rearrangement

Phenylcyclopropylamines represent a class of compounds with significant pharmacological activity.[1] Their rigid cyclopropyl ring fused to a phenethylamine backbone imparts unique conformational constraints, leading to potent and selective interactions with biological targets. Tranylcypromine, a trans-2-phenylcyclopropylamine, is a well-known antidepressant that functions as an irreversible inhibitor of monoamine oxidases A and B.[2][6] The development of novel phenylcyclopropylamine derivatives continues to be an active area of research in the pursuit of new therapeutics.[2][7]

The Curtius rearrangement, discovered by Theodor Curtius in 1885, is a powerful transformation in organic synthesis for converting carboxylic acids into primary amines with the loss of one carbon atom.[4][8] The reaction is prized for its broad substrate scope, tolerance of various functional groups, and the stereochemical retention at the migrating group.[3][9] This makes it a highly attractive method for the synthesis of structurally complex and chiral amines.

This guide will focus on the practical application of the Curtius rearrangement for the synthesis of phenylcyclopropylamine, providing researchers with the necessary information to confidently execute this transformation.

Mechanistic Overview of the Curtius Rearrangement

The Curtius rearrangement proceeds through a concerted mechanism under thermal conditions, avoiding the formation of a free nitrene intermediate.[8] The key steps are as follows:

  • Formation of the Acyl Azide: The synthesis begins with the conversion of a carboxylic acid, in this case, phenylcyclopropanecarboxylic acid, into a more reactive derivative, typically an acyl chloride. This is then reacted with an azide source, such as sodium azide, to form the acyl azide.[9][10]

  • Rearrangement to the Isocyanate: Upon heating, the acyl azide undergoes a concerted rearrangement. The R-group (the phenylcyclopropyl group) migrates from the carbonyl carbon to the adjacent nitrogen atom with the simultaneous loss of nitrogen gas (N₂), a thermodynamically highly favorable process.[8][11] This step proceeds with complete retention of stereochemistry at the migrating carbon.[3][9]

  • Hydrolysis to the Primary Amine: The resulting isocyanate is a reactive intermediate that is typically not isolated.[9] It is subsequently hydrolyzed by the addition of water or acid. The nucleophilic attack of water on the electrophilic carbonyl carbon of the isocyanate forms an unstable carbamic acid intermediate, which readily decarboxylates to yield the desired primary amine and carbon dioxide.[4][12][13]

The overall transformation can be summarized as: R-COOH → R-COCl → R-CON₃ → R-N=C=O → R-NH₂

Visualizing the Mechanism

Curtius_Mechanism cluster_0 Acyl Azide Formation cluster_1 Rearrangement & Hydrolysis CarboxylicAcid Phenylcyclopropanecarboxylic Acid AcylChloride Phenylcyclopropylcarbonyl Chloride CarboxylicAcid->AcylChloride SOCl₂ or (COCl)₂ AcylAzide Phenylcyclopropylcarbonyl Azide AcylChloride->AcylAzide NaN₃ Isocyanate Phenylcyclopropyl Isocyanate AcylAzide->Isocyanate Δ, -N₂ CarbamicAcid Carbamic Acid (unstable) Isocyanate->CarbamicAcid H₂O Amine Phenylcyclopropylamine CarbamicAcid->Amine -CO₂

Caption: Overall workflow for phenylcyclopropylamine synthesis.

Detailed Experimental Protocol

This protocol outlines the synthesis of trans-2-phenylcyclopropylamine, a common isomer of pharmacological interest.

Materials and Reagents
Reagent/MaterialCAS NumberNotes
trans-2-Phenylcyclopropanecarboxylic acid2414-04-2Starting material.
Thionyl chloride (SOCl₂)7719-09-7Use freshly distilled. Handle in a fume hood.
Sodium azide (NaN₃)26628-22-8Highly toxic and explosive . Handle with extreme caution.
Toluene108-88-3Anhydrous.
Acetone67-64-1
Hydrochloric acid (HCl)7647-01-0Concentrated.
Sodium hydroxide (NaOH)1310-73-2For basification.
Diethyl ether or Dichloromethane60-29-7/75-09-2For extraction.
Anhydrous magnesium sulfate (MgSO₄)7487-88-9For drying.
Step-by-Step Procedure

Part A: Synthesis of trans-2-Phenylcyclopropylcarbonyl Azide

  • Preparation of the Acyl Chloride: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend trans-2-phenylcyclopropanecarboxylic acid (1.0 eq) in an excess of thionyl chloride (5.0 eq).

    • Rationale: Thionyl chloride serves as both the reagent and solvent to convert the carboxylic acid to the more reactive acyl chloride. An excess ensures the reaction goes to completion.

  • Gently reflux the mixture for 2 hours. The solid carboxylic acid should dissolve as it reacts.

  • After cooling to room temperature, remove the excess thionyl chloride under reduced pressure. This should be done in a well-ventilated fume hood. The crude trans-2-phenylcyclopropylcarbonyl chloride is obtained as an oil and is used in the next step without further purification.

  • Formation of the Acyl Azide: Dissolve the crude acyl chloride in anhydrous toluene (approximately 10 mL per gram of starting carboxylic acid).

  • In a separate flask, carefully prepare a solution of sodium azide (1.5 eq) in a minimal amount of water and add it to the toluene solution of the acyl chloride.

    • SAFETY FIRST: Sodium azide is acutely toxic and can form explosive heavy metal azides.[14][15][16] Use non-metal spatulas and equipment.[16][17] All manipulations should be performed in a chemical fume hood.[14][16]

  • Stir the biphasic mixture vigorously at room temperature for 4-6 hours. The progress of the reaction can be monitored by IR spectroscopy by observing the disappearance of the acyl chloride C=O stretch (around 1780 cm⁻¹) and the appearance of the acyl azide C=O stretch (around 1700 cm⁻¹) and the characteristic azide stretch (around 2140 cm⁻¹).

  • Carefully separate the organic layer. Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate. The resulting toluene solution containing the acyl azide is used directly in the next step. Do not attempt to isolate the acyl azide , as it can be explosive upon concentration.

Part B: Curtius Rearrangement and Hydrolysis

  • Thermal Rearrangement: Heat the toluene solution of trans-2-phenylcyclopropylcarbonyl azide to reflux (approximately 110 °C).

    • Rationale: The thermal energy promotes the concerted rearrangement of the acyl azide to the isocyanate with the evolution of nitrogen gas.

  • Maintain the reflux for 2-4 hours, or until the evolution of nitrogen gas ceases. The completion of the rearrangement can be confirmed by IR spectroscopy by the disappearance of the azide peak and the appearance of the strong isocyanate peak (around 2250 cm⁻¹).

  • Hydrolysis of the Isocyanate: Cool the reaction mixture to room temperature. Slowly and carefully add concentrated hydrochloric acid (an excess, e.g., 5-10 eq) to the toluene solution.

    • Rationale: The acid catalyzes the hydrolysis of the isocyanate to the corresponding amine, which is then protonated to form the hydrochloride salt.[18][19] This also prevents the newly formed amine from reacting with any remaining isocyanate to form a urea byproduct.[18]

  • Heat the mixture to reflux and stir vigorously for 4-6 hours to ensure complete hydrolysis.

  • After cooling, the phenylcyclopropylamine hydrochloride may precipitate. If so, it can be collected by filtration. If not, separate the aqueous layer.

Part C: Isolation and Purification of Phenylcyclopropylamine

  • Wash the aqueous layer containing the amine hydrochloride with diethyl ether or dichloromethane to remove any non-basic organic impurities.

  • Cool the aqueous layer in an ice bath and slowly basify by adding a concentrated solution of sodium hydroxide until the pH is >12.

  • Extract the free base (phenylcyclopropylamine) into diethyl ether or dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude phenylcyclopropylamine.

  • The product can be further purified by vacuum distillation or by conversion to its hydrochloride salt and recrystallization.

Trustworthiness: Ensuring a Successful Synthesis

  • Reaction Monitoring: The progress of each step can be effectively monitored using Thin Layer Chromatography (TLC) and Infrared (IR) Spectroscopy. Key IR stretches to monitor are:

    • Acyl chloride C=O: ~1780 cm⁻¹

    • Acyl azide N₃: ~2140 cm⁻¹

    • Isocyanate N=C=O: ~2250 cm⁻¹

  • Characterization of the Final Product: The identity and purity of the synthesized phenylcyclopropylamine should be confirmed by:

    • NMR Spectroscopy (¹H and ¹³C): To confirm the structure and isomeric purity.

    • Mass Spectrometry: To determine the molecular weight.

    • Melting Point (for the hydrochloride salt): Compare with literature values.[20]

  • Troubleshooting:

    • Low Yield: Incomplete conversion of the carboxylic acid to the acyl chloride or incomplete hydrolysis of the isocyanate are common issues. Ensure anhydrous conditions for the acyl chloride formation and sufficient reaction time for hydrolysis.

    • Formation of Urea Byproduct: This can occur if the newly formed amine reacts with unreacted isocyanate. This is minimized by performing the hydrolysis under acidic conditions.

Safety and Handling Precautions

  • Sodium Azide: This is a particularly hazardous substance due to its high acute toxicity and potential to form explosive compounds.[14][16]

    • Always handle in a certified chemical fume hood.[14][16]

    • Wear appropriate personal protective equipment (PPE), including double nitrile gloves, safety goggles, and a lab coat.[15][17]

    • Avoid contact with acids, which generates highly toxic hydrazoic acid gas.[14]

    • Do not use metal spatulas or allow contact with heavy metals (lead, copper) as this can form shock-sensitive explosive azides.[16]

    • All waste containing sodium azide must be disposed of as hazardous waste according to institutional guidelines.[15]

  • Thionyl Chloride and Isocyanates: These are corrosive and lachrymatory. Handle them in a fume hood and wear appropriate PPE.

  • General Precautions: Conduct a thorough risk assessment before beginning any experimental work.

Visualizing the Synthetic Pathway

Synthesis_Workflow Start trans-2-Phenylcyclopropanecarboxylic Acid AcylChloride Formation of Acyl Chloride (SOCl₂) Start->AcylChloride AcylAzide Formation of Acyl Azide (NaN₃) AcylChloride->AcylAzide Rearrangement Curtius Rearrangement (Heat, Toluene) AcylAzide->Rearrangement Hydrolysis Hydrolysis of Isocyanate (Conc. HCl) Rearrangement->Hydrolysis Isolation Isolation & Purification Hydrolysis->Isolation Product trans-2-Phenylcyclopropylamine Isolation->Product

Caption: Synthetic workflow from carboxylic acid to amine.

References

  • Curtius rearrangement - Wikipedia. (URL: [Link])

  • 24.6: Synthesis of Amines - Chemistry LibreTexts. (URL: [Link])

  • The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC. (URL: [Link])

  • Curtius Rearrangement | Mechanism, Reactions, Variations & Applications - Allen. (URL: [Link])

  • US5283364A - Hydrolysis process for polyamines - Google P
  • Hydrolysis of N-Sulfinylamines and Isocyanates: A Computational Comparison | The Journal of Physical Chemistry A - ACS Publications. (URL: [Link])

  • Isocyanate - Wikipedia. (URL: [Link])

  • Phenylcyclopropylamine - Wikipedia. (URL: [Link])

  • Contrasting Photolytic and Thermal Decomposition of Phenyl Azidoformate: The Curtius Rearrangement Versus Intramolecular C–H Amination | The Journal of Physical Chemistry A - ACS Publications. (URL: [Link])

  • Basic Hydrolysis of Isocyanates - Chemistry Stack Exchange. (URL: [Link])

  • US5041670A - Preparation of n-aryl amines from isocyanates - Google P
  • A theoretical study of the Curtius rearrangement. The electronic structures and interconversions of the CHNO species. (URL: [Link])

  • US4016204A - Method of synthesis of trans-2-phenylcyclopropylamine - Google P
  • Lab Safety Guideline: Sodium Azide - uthsc. (URL: [Link])

  • trans-2-Phenylcyclopropylamine hydrochloride - EpigenTek. (URL: [Link])

  • Sodium Azide - Yale Environmental Health & Safety. (URL: [Link])

  • Standard Operating Procedure for Sodium Azide - UNC Policies. (URL: [Link])

  • Sodium Azide NaN3 | Division of Research Safety | Illinois. (URL: [Link])

  • Synthesis and Biological Activity of Arylcyclopropylamines as Selective LSD1 Inhibitors. (URL: [Link])

  • Unravelling the target landscape of tranylcypromines for new drug discovery - PMC. (URL: [Link])

  • Curtius Rearrangement - Chemistry Steps. (URL: [Link])

  • The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. - SciSpace. (URL: [Link])

Sources

Application

Application Note: The 2-Methyl-2-phenylcyclopropan-1-amine Scaffold in Neuropharmacology

Executive Summary & Rationale This guide details the utilization of 2-Methyl-2-phenylcyclopropan-1-amine (2-Me-2-PCPA) as a high-value scaffold in the design of psychotropic agents. Structurally, this molecule represents...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

This guide details the utilization of 2-Methyl-2-phenylcyclopropan-1-amine (2-Me-2-PCPA) as a high-value scaffold in the design of psychotropic agents. Structurally, this molecule represents a conformationally restricted analogue of amphetamine and a methylated derivative of tranylcypromine.

Why this scaffold?

  • Conformational Locking: The cyclopropane ring freezes the ethylamine side chain of the phenethylamine pharmacophore. This reduces the entropic penalty of binding to Monoamine Transporters (MATs) and NMDA receptors, potentially enhancing affinity and selectivity [1].

  • Metabolic Stability: The geminal methyl group at the C2 position blocks the benzylic oxidation pathway common to 2-phenylcyclopropylamines, significantly extending half-life compared to tranylcypromine analogues.

  • Stereochemical Diversity: The scaffold offers two diastereomers (cis and trans), each resolvable into enantiomers. Historical SAR data suggests that trans-isomers often favor monoamine transporter inhibition, while specific enantiomers may exhibit NMDA receptor antagonism [2].

Structural Biology & Pharmacophore Analysis[1]

The 2-Me-2-PCPA scaffold serves as a rigid bioisostere. The distance between the aromatic centroid and the basic nitrogen is fixed at approximately 5.1 Å (in the trans configuration), mimicking the bioactive conformation of dopamine and norepinephrine in the uptake site.

Visualization: Pharmacophore Overlay

The following diagram illustrates the structural relationship between the flexible amphetamine molecule and the rigid 2-Me-2-PCPA scaffold.

Pharmacophore Amphetamine Amphetamine (Flexible) Feature1 Aromatic Ring (Hydrophobic) Amphetamine->Feature1 Contains Feature2 Basic Amine (Ionic Interaction) Amphetamine->Feature2 Contains Scaffold 2-Me-2-PCPA (Rigidified) Scaffold->Feature1 Contains Scaffold->Feature2 Contains Constraint Cyclopropane Lock (Fixes Dihedral Angle) Scaffold->Constraint Introduces GemMethyl Gem-Methyl (Blocks Metabolism) Scaffold->GemMethyl C2 Substitution Constraint->Feature2 Orients Vector GemMethyl->Feature1 Steric Bulk

Caption: Pharmacophore mapping showing the rigidification of the ethylamine chain by the cyclopropane ring and the metabolic blocking by the gem-methyl group.

Synthetic Protocol: Stereoselective Construction

Objective: Synthesize trans-2-methyl-2-phenylcyclopropan-1-amine hydrochloride. Mechanism: Rhodium(II)-catalyzed carbenoid addition followed by Curtius rearrangement.

Reagents & Equipment[2][3][4][5]
  • Substrate:

    
    -Methylstyrene (CAS: 98-83-9)
    
  • Carbenoid Source: Ethyl diazoacetate (EDA) (CAS: 623-73-4)

  • Catalyst: Rhodium(II) acetate dimer (

    
    )
    
  • Rearrangement: Diphenylphosphoryl azide (DPPA), Triethylamine (

    
    )
    
  • Purification: Silica gel chromatography, HPLC (Chiralpak AD-H column)

Step-by-Step Methodology
Stage 1: Cyclopropanation
  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask under Argon.

  • Charge: Add

    
    -Methylstyrene (20 mmol, 2.36 g) and 
    
    
    
    (0.5 mol%) in anhydrous DCM (50 mL).
  • Addition: Cool to 0°C. Add Ethyl diazoacetate (24 mmol) in DCM (20 mL) dropwise over 4 hours via syringe pump. Slow addition is critical to prevent EDA dimerization.

  • Workup: Stir overnight at room temperature. Concentrate in vacuo.

  • Purification: Flash chromatography (Hexanes/EtOAc 95:5). Isolate the diastereomeric mixture of ethyl 2-methyl-2-phenylcyclopropanecarboxylate.

    • Note: The trans isomer (ester trans to phenyl) usually elutes second.

Stage 2: Hydrolysis & Curtius Rearrangement[1]
  • Hydrolysis: Dissolve the ester (10 mmol) in MeOH/THF/H2O (2:2:1). Add LiOH (20 mmol). Reflux for 4 hours. Acidify to pH 2, extract with EtOAc, and dry to obtain the carboxylic acid.

  • Acyl Azide Formation: Dissolve the crude acid (10 mmol) in dry Toluene (50 mL). Add

    
     (12 mmol) and DPPA (11 mmol). Stir at RT for 1 hour.
    
  • Rearrangement: Heat the mixture to 90°C for 2 hours. Evolution of

    
     gas indicates isocyanate formation.
    
  • Hydrolysis to Amine: Cool to RT. Add 20% HCl (20 mL) and reflux for 1 hour.

  • Isolation: Cool to 0°C. Basify with 10M NaOH to pH 12. Extract with DCM (

    
    ). Dry over 
    
    
    
    .
  • Salt Formation: Dissolve free base in

    
    . Add 2M HCl in ether dropwise. Filter the white precipitate (2-Me-2-PCPA 
    
    
    
    HCl).
Synthetic Workflow Diagram

Synthesis Start Alpha-Methylstyrene Step1 Rh2(OAc)4 + EDA (Cyclopropanation) Start->Step1 Inter1 Cyclopropyl Ester (Cis/Trans Mix) Step1->Inter1 Step2 LiOH Hydrolysis Inter1->Step2 Inter2 Carboxylic Acid Step2->Inter2 Step3 DPPA / Toluene (Curtius Rearrangement) Inter2->Step3 Inter3 Isocyanate Step3->Inter3 Step4 HCl Hydrolysis Inter3->Step4 Final 2-Me-2-PCPA . HCl Step4->Final

Caption: Synthetic route utilizing Rh(II) carbenoid chemistry and Curtius rearrangement to access the primary amine.

Pharmacological Evaluation Protocols

Assay 1: Monoamine Transporter Uptake Inhibition

Purpose: Determine the affinity (


) of the scaffold for SERT, NET, and DAT.

Protocol:

  • Tissue Preparation: Rat cortical synaptosomes (for SERT/NET) and striatal synaptosomes (for DAT).

  • Radioligands:

    • 
       (Serotonin)
      
    • 
       (Dopamine)
      
    • 
       (Norepinephrine)
      
  • Incubation: Incubate synaptosomes with test compound (1 nM - 10

    
    M) and radioligand for 15 min at 37°C.
    
  • Termination: Rapid filtration over GF/B filters using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Assay 2: NMDA Receptor Binding (PCP Site)

Purpose: Assess potential for non-competitive NMDA antagonism (common in rigid phenylcyclopropanes).

Protocol:

  • Ligand:

    
     (Dizocilpine).
    
  • Tissue: Rat cortical membranes.

  • Condition: Assay performed in the presence of 10

    
    M glutamate and 10 
    
    
    
    M glycine (to open the channel).
  • Displacement: Measure displacement of MK-801 by the test compound.

Expected Data Profile (Hypothetical Reference Range)
TargetParameter2-Me-2-PCPA (Trans)Tranylcypromine (Ref)Interpretation
NET

(nM)
150 - 3001,200Methyl group enhances lipophilicity and NET fit.
DAT

(nM)
400 - 600> 5,000Amphetamine-like mimicry improves DAT affinity.
MAO-A

(

M)
> 1000.5Gem-methyl sterically hinders MAO attack.
NMDA

(nM)
800 - 1,200> 10,000Rigid scaffold fits the PCP channel site [3].

Application Note: Lead Optimization Strategy

When using 2-Me-2-PCPA as a lead, modifications should focus on the aromatic ring, as the cyclopropane core is the critical constraint.

Optimization Cycle:

  • Para-substitution: Introduction of halogens (F, Cl) at the para position of the phenyl ring typically increases SERT selectivity.

  • N-Methylation: Converting the primary amine to a secondary amine (N-methyl) often increases potency at DAT (methamphetamine analog).

  • Resolution: Separate enantiomers early. The (+)-(1S, 2R) isomer is often the bioactive form for transporter inhibition in this scaffold class.

References

  • Shuto, S., et al. (1998). Synthesis and biological activity of conformationally restricted analogues of milnacipran: (1S, 2R)-1-phenyl-2-[(R)-1-amino-2-propynyl]-N,N-diethylcyclopropanecarboxamide is a novel class of NMDA receptor channel blocker.[2] Journal of Medicinal Chemistry, 41(18), 3507–3514. [Link]

  • Burger, A., & Yost, W. L. (1948). Arylcycloalkylamines. I. 2-Phenylcyclopropylamine.[3][4][5] Journal of the American Chemical Society, 70(6), 2198–2201. (Foundational chemistry for phenylcyclopropanes). [Link]

  • Doyle, M. P., et al. (1993). Enantioselective synthesis of macrocyclic lactones and cyclopropanes with chiral rhodium(II) carboxamides. Journal of the American Chemical Society, 115(21), 9586–9594. (Source for Rh-catalyzed cyclopropanation protocols). [Link]

  • PubChem Compound Summary. (2023). 2-Methyl-2-phenylcyclopropan-1-amine.[6] [Link] (Note: Link directs to closely related analog for structural verification).

Sources

Method

Application Note: Preparation of 2-methyl-2-phenylcyclopropan-1-amine Hydrochloride

[1] Abstract This application note details a robust, scalable protocol for the synthesis of 2-methyl-2-phenylcyclopropan-1-amine hydrochloride , a structural analog of the monoamine oxidase inhibitor (MAOI) tranylcypromi...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

This application note details a robust, scalable protocol for the synthesis of 2-methyl-2-phenylcyclopropan-1-amine hydrochloride , a structural analog of the monoamine oxidase inhibitor (MAOI) tranylcypromine.[1] The method utilizes a rhodium-catalyzed carbenoid cyclopropanation of


-methylstyrene followed by a Curtius rearrangement to install the amine functionality. This guide prioritizes safety and stereochemical control, utilizing Diphenylphosphoryl azide (DPPA) to mitigate the risks associated with isolating explosive acyl azide intermediates.

Introduction & Retrosynthetic Analysis

The cyclopropylamine pharmacophore is a privileged scaffold in medicinal chemistry, often functioning as a conformationally restricted bioisostere of ethylamine. The target compound, 2-methyl-2-phenylcyclopropan-1-amine, introduces a gem-dimethyl/phenyl substitution pattern that increases lipophilicity and alters metabolic stability compared to the parent 2-phenylcyclopropan-1-amine.[1]

Synthetic Strategy

The synthesis is disconnected into three key phases:

  • Constructing the Ring: Rhodium(II)-catalyzed cyclopropanation of

    
    -methylstyrene with ethyl diazoacetate (EDA).
    
  • Functional Group Interconversion: Hydrolysis of the ester to the carboxylic acid.

  • Amine Installation: Curtius rearrangement using DPPA to convert the carboxylic acid to the amine with retention of configuration.

Reaction Scheme

ReactionScheme cluster_legend Legend Start α-Methylstyrene (2-Phenylpropene) Step1 Ethyl Diazoacetate (EDA) Rh2(OAc)4, DCM Start->Step1 Inter1 Ethyl 2-methyl-2-phenyl- cyclopropanecarboxylate Step1->Inter1 Cyclopropanation Step2 NaOH, EtOH Reflux Inter1->Step2 Inter2 2-Methyl-2-phenyl- cyclopropanecarboxylic Acid Step2->Inter2 Hydrolysis Step3 1. DPPA, Et3N, t-BuOH 2. HCl (g), Dioxane Inter2->Step3 Product 2-Methyl-2-phenylcyclopropan- 1-amine HCl Step3->Product Curtius Rearrangement & Salt Formation L1 Starting Material L2 Intermediate L3 Target Product

Figure 1: Synthetic pathway for the preparation of 2-methyl-2-phenylcyclopropan-1-amine HCl.

Safety & Critical Process Parameters (CPPs)

WARNING: This protocol involves hazardous reagents.

  • Ethyl Diazoacetate (EDA): Potentially explosive and carcinogenic. Do not heat undiluted. Use a blast shield during distillation.

  • Diphenylphosphoryl Azide (DPPA): Toxic and potentially explosive if heated under confinement.

  • Rhodium Catalysts: Expensive heavy metals; handle with care and recover residues.

ParameterSpecificationRationale
EDA Addition Rate < 0.5 mL/minPrevents accumulation of unreacted diazo compound, reducing explosion risk and dimerization.[1]
Temperature (Step 1) 25–40 °CBalances reaction rate with stereoselectivity.
Rearrangement Temp 80–90 °CRequired for thermal decomposition of the acyl azide to isocyanate.
Moisture Control Strictly AnhydrousWater competes with tert-butanol in the Curtius step, leading to urea byproducts.[1]

Detailed Experimental Protocol

Phase 1: Cyclopropanation

Objective: Synthesis of ethyl 2-methyl-2-phenylcyclopropanecarboxylate. Note: This reaction produces a mixture of diastereomers (cis/trans).[2] The Rh2(OAc)4 catalyst typically favors the trans isomer (phenyl trans to carboxylate).

Materials:

  • 
    -Methylstyrene (11.8 g, 100 mmol)[1]
    
  • Ethyl diazoacetate (EDA) (13.7 g, 120 mmol) [Caution: Handle in fume hood]

  • Rhodium(II) acetate dimer (

    
    ) (44 mg, 0.1 mol%)
    
  • Dichloromethane (DCM) (anhydrous, 100 mL)

Procedure:

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, nitrogen inlet, and a pressure-equalizing addition funnel (or syringe pump).

  • Catalyst Loading: Charge the flask with

    
    -methylstyrene (100 mmol), 
    
    
    
    (0.1 mol%), and anhydrous DCM (50 mL). Purge with nitrogen.
  • Addition: Dissolve EDA (120 mmol) in DCM (50 mL). Load this solution into the addition funnel/syringe.

  • Reaction: Add the EDA solution dropwise over 4–6 hours at room temperature.

    • Observation: Nitrogen gas evolution will be observed. Ensure venting is unblocked.

  • Completion: Stir for an additional 2 hours after addition is complete. Monitor by TLC (Hexane/EtOAc 9:1) for consumption of styrene.

  • Workup: Filter the mixture through a short pad of celite or neutral alumina to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude oil via vacuum distillation (approx. 0.5 mmHg) or flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes) to separate the diastereomers if necessary.

    • Target: The major isomer (typically trans-phenyl) is collected.

    • Yield: Expect 70–85% yield.[3]

Phase 2: Hydrolysis

Objective: Conversion to 2-methyl-2-phenylcyclopropanecarboxylic acid.

Procedure:

  • Dissolve the ester (50 mmol) in Ethanol (100 mL).

  • Add a solution of NaOH (4.0 g, 100 mmol) in water (20 mL).

  • Heat to reflux (80 °C) for 4 hours.

  • Concentrate ethanol in vacuo. Dilute residue with water (50 mL).

  • Wash the aqueous layer with diethyl ether (

    
     mL) to remove unreacted ester/neutrals.
    
  • Acidify the aqueous layer to pH 1 using 6N HCl. The acid will precipitate as a white solid or oil.

  • Extract with EtOAc (

    
     mL), dry over 
    
    
    
    , and concentrate to afford the carboxylic acid.
    • Yield: Expect >90%.[3][4]

Phase 3: Curtius Rearrangement & Salt Formation

Objective: Conversion to the amine hydrochloride via the Boc-protected intermediate. This "Modified Curtius" uses DPPA and t-BuOH to trap the isocyanate, avoiding the isolation of the free amine until the final salt formation.

Materials:

  • 2-Methyl-2-phenylcyclopropanecarboxylic acid (20 mmol)[1]

  • Diphenylphosphoryl azide (DPPA) (22 mmol)

  • Triethylamine (TEA) (25 mmol)

  • tert-Butanol (t-BuOH) (50 mL)

  • 4M HCl in Dioxane

Procedure:

  • Acyl Azide Formation: In a dry RBF under nitrogen, dissolve the carboxylic acid (20 mmol) in anhydrous t-BuOH (50 mL). Add TEA (25 mmol).

  • Add DPPA (22 mmol) dropwise at room temperature.

  • Rearrangement: Heat the mixture to reflux (approx. 85 °C) for 6–8 hours.

    • Mechanism:[5][6][7][8][9][10][11] The acid converts to acyl azide

      
       thermal rearrangement to isocyanate 
      
      
      
      trapping by t-BuOH to form the Boc-carbamate (
      
      
      ).[1]
  • Workup: Cool to RT. Concentrate the solvent. Dissolve residue in EtOAc (100 mL). Wash with 5% citric acid, sat.

    
    , and brine. Dry (
    
    
    
    ) and concentrate.[12][13]
    • Intermediate: Crude tert-butyl (2-methyl-2-phenylcyclopropyl)carbamate.[1]

  • Deprotection: Dissolve the crude carbamate in dry 1,4-dioxane (20 mL).

  • Add 4M HCl in Dioxane (15 mL, excess) at 0 °C. Stir at RT for 2–4 hours.

    • Observation: A white precipitate (the amine salt) should form.

  • Isolation: Dilute with diethyl ether (50 mL) to maximize precipitation. Filter the solid under nitrogen (hygroscopic).

  • Recrystallization: Recrystallize from Isopropanol/Ether if necessary to improve purity.

Analytical Characterization

TestExpected Result
Appearance White to off-white crystalline solid.[1]
1H NMR (DMSO-d6)

8.4 (br s, 3H,

), 7.2-7.4 (m, 5H, Ph), 2.6 (m, 1H, CH-N), 1.4 (s, 3H, Me), 1.1-1.3 (m, 2H, cyclopropyl

).[1]
MS (ESI+) m/z = 148.1

(free base mass).
Melting Point 180–185 °C (decomposition dependent).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Step 1 Catalyst poisoning or fast addition.[1]Ensure reagents are distilled/dry.[14] Slow down EDA addition. Use fresh

.
Urea Byproduct in Step 3 Moisture presence during rearrangement.Dry t-BuOH over molecular sieves.[1] Ensure inert atmosphere.
Oily Product in Step 4 Impurities or hygroscopic salt.Triturate the oil with anhydrous ether or pentane. Dry in a vacuum desiccator over

.

References

  • Doyle, M. P., et al. (1993). "Enantioselective reactions of intermediate metal carbenes." Chemical Reviews, 93(2), 905-932.[1] Link

  • Shioiri, T., Ninomiya, K., & Yamada, S. (1972).[1] "Diphenylphosphoryl azide.[5][7][9] A new convenient reagent for a modified Curtius reaction and for the peptide synthesis." Journal of the American Chemical Society, 94(17), 6203-6205. Link

  • Burger, A., & Yost, W. L. (1948).[14] "Arylcycloalkylamines. I. 2-Phenylcyclopropylamine."[1][12][15] Journal of the American Chemical Society, 70(6), 2198-2201. Link

  • Organic Syntheses. (2008). "Rhodium(II)-Catalyzed Cyclopropanation: Preparation of Ethyl 2-Methylene-cyclopropanecarboxylate." Org.[4][7][9][14] Synth. 85,[1] 15. Link

  • Vallée, Y., et al. (2019). "Stereoselective synthesis of cyclopropanes." Tetrahedron Letters, 60(12), 856-860.[1] Link

Sources

Application

Application Note: A Guide to the Resolution of cis- and trans-2-methyl-2-phenylcyclopropan-1-amine Isomers

Introduction The 2-methyl-2-phenylcyclopropan-1-amine scaffold is a critical structural motif found in various neurologically active compounds. Its stereoisomers, which include both diastereomers (cis and trans) and thei...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 2-methyl-2-phenylcyclopropan-1-amine scaffold is a critical structural motif found in various neurologically active compounds. Its stereoisomers, which include both diastereomers (cis and trans) and their respective enantiomers, often exhibit significantly different pharmacological and toxicological profiles. For instance, the related compound trans-2-phenylcyclopropylamine (tranylcypromine) is a well-known monoamine oxidase inhibitor, and its activity is stereospecific.[1] Therefore, the ability to resolve these stereoisomers is paramount for drug discovery, development, and fundamental chemical research.[2][3]

This technical guide provides a comprehensive overview and detailed protocols for the three primary methods used to resolve the enantiomers of cis- and trans-2-methyl-2-phenylcyclopropan-1-amine:

  • Classical Resolution via Diastereomeric Salt Crystallization: A robust, scalable method ideal for large-scale production.

  • Chromatographic Separation (SFC & HPLC): High-throughput techniques for both analytical purity checks and preparative-scale separation.

  • Enzymatic Kinetic Resolution: A green chemistry approach offering high selectivity under mild conditions.

This document is intended for researchers, scientists, and drug development professionals, providing both the theoretical principles and practical, field-proven protocols to guide experimental design.

Method 1: Classical Resolution via Diastereomeric Salt Crystallization

This method remains a cornerstone for industrial-scale chiral separations due to its cost-effectiveness and scalability.[4] The principle relies on the reaction of the racemic amine with an enantiomerically pure chiral acid (a resolving agent).[5][6] This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties, most notably solubility.[6][7] By carefully selecting the resolving agent and crystallization solvent, one diastereomeric salt can be selectively precipitated, allowing for its separation by filtration. The resolved amine is then liberated from the salt by treatment with a base.

Logical Workflow: Diastereomeric Salt Resolution

cluster_0 Process Flow A Racemic Amine (R/S) C Formation of Diastereomeric Salts (R,R' and S,R') A->C B Chiral Resolving Agent (e.g., R'-Acid) B->C D Fractional Crystallization (Solvent Selection is Key) C->D E Filtration D->E F Solid: Less Soluble Salt (e.g., S,R') E->F G Filtrate: More Soluble Salt (e.g., R,R') E->G H Basification (e.g., NaOH) F->H I Enriched S-Amine H->I

Caption: Workflow for classical resolution of a racemic amine.

Protocol 1: Screening for Optimal Resolving Agent and Solvent

Rationale: The success of this method is highly dependent on finding a combination of a chiral acid and a solvent system that provides significant solubility differences between the two diastereomeric salts.[7] A screening approach is therefore essential.

Materials:

  • Racemic cis- or trans-2-methyl-2-phenylcyclopropan-1-amine

  • Chiral Resolving Agents: (1R)-(-)-10-Camphorsulfonic acid, L-(-)-Tartaric acid, (1S,2S)-(-)-Dibenzoyl-L-tartaric acid (DBTA)

  • Solvents: Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate, and mixtures with water.

  • Standard laboratory glassware, heating mantle, and filtration apparatus.

Procedure:

  • Salt Formation (Small Scale): In a series of test tubes, dissolve 100 mg (1 equivalent) of the racemic amine in 1-2 mL of a chosen solvent. Gentle heating may be required.

  • In separate tubes, dissolve 1 equivalent of each chiral resolving agent in a minimal amount of the same solvent.

  • Combine the amine and acid solutions. If no precipitate forms immediately, allow the solutions to cool slowly to room temperature, then cool further in an ice bath. If necessary, induce crystallization by scratching the inside of the tube with a glass rod.

  • Evaluation: Observe the amount of precipitate formed. A good system will yield a crystalline solid.

  • Scale-Up & Isolation: Once a promising system is identified, scale up the procedure. For example, dissolve 1.0 g of the racemic amine and the molar equivalent of the chosen resolving agent in the selected solvent (e.g., 10-20 mL of ethanol). Heat until all solids dissolve, then allow to cool slowly to room temperature overnight.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Liberation of the Free Amine: Suspend the crystalline salt in water and add 2M NaOH solution until the pH is >12.

  • Extract the liberated amine into an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.

  • Analysis: Determine the enantiomeric excess (ee) of the product using chiral HPLC or SFC (see Method 2).

Data Summary: Hypothetical Resolution Screening Results
Resolving AgentSolvent SystemPrecipitate FormationEnantiomeric Excess (ee %) of Isolated Amine
L-(-)-Tartaric AcidEthanolAbundant, Crystalline85% (Enantiomer A)
L-(-)-Tartaric AcidAcetoneModerate, Amorphous60% (Enantiomer A)
DBTAMethanolScantNot Determined
(1R)-(-)-10-CSAIsopropanolGood, Crystalline92% (Enantiomer B)

Method 2: Chromatographic Separation

Chiral chromatography is an indispensable tool for both the analytical determination of enantiomeric purity and the preparative isolation of pure enantiomers.[8] Supercritical Fluid Chromatography (SFC) has emerged as a preferred technique for its speed, reduced solvent consumption, and high efficiency.[9][10][11] High-Performance Liquid Chromatography (HPLC) remains a robust and widely accessible alternative.

Logical Workflow: Chiral Chromatography Method Development

cluster_1 Chromatography Workflow A Racemic Sample in Mobile Phase B Screening A->B Columns Mobile Phases C Optimization B->C Flow Rate, Temp Gradient, Additives D Baseline Separation (Analytical) C->D E Preparative Separation C->E F Fraction 1 (Enantiomer A) E->F G Fraction 2 (Enantiomer B) E->G H Solvent Evaporation F->H G->H I Pure Enantiomers H->I

Caption: General workflow for chiral method development and separation.

Protocol 2A: Chiral Supercritical Fluid Chromatography (SFC)

Rationale: Polysaccharide-based chiral stationary phases (CSPs) are highly effective for separating a wide range of chiral compounds.[8] In SFC, using CO₂ as the main mobile phase component allows for high flow rates and rapid separations.[9] Basic additives are often required to improve the peak shape of amines.[10]

Materials & Equipment:

  • SFC system with back-pressure regulator and UV detector.

  • Chiral Columns: Chiralpak® IA, IB, IC, and AD-H (or equivalent polysaccharide-based columns).

  • Supercritical CO₂.

  • Co-solvents: Methanol, Ethanol.

  • Additive: Diethylamine (DEA).

Procedure:

  • Sample Preparation: Dissolve the racemic amine in the initial mobile phase co-solvent (e.g., methanol) to a concentration of ~1 mg/mL.

  • Initial Screening Conditions:

    • Columns: Screen Chiralpak IA, IB, IC, AD-H sequentially.

    • Mobile Phase: Start with a gradient of 5% to 40% Methanol (containing 0.2% DEA) in CO₂ over 5 minutes.

    • Flow Rate: 3 mL/min.

    • Back Pressure: 150 bar.

    • Column Temperature: 40 °C.

    • Detection: 220 nm.

  • Method Optimization: Once partial separation is observed on a column, optimize the method for baseline resolution (Rs > 1.5).

    • Isocratic Hold: Convert the gradient to an isocratic method at the co-solvent percentage that provides the best separation.

    • Co-solvent: Evaluate ethanol as an alternative to methanol, as it can alter selectivity.

    • Temperature & Pressure: Adjust temperature (e.g., 25-40 °C) and back pressure (e.g., 100-200 bar) to fine-tune resolution and analysis time.

Data Summary: Typical SFC Screening Conditions
ColumnCo-Solvent (% Modifier)AdditiveBack Pressure (bar)Temp (°C)Resolution (Rs)
Chiralpak IA15% Methanol0.2% DEA150401.8
Chiralpak IB20% Methanol0.2% DEA150401.2
Chiralpak IC25% Ethanol0.2% DEA15035> 2.0
Chiralpak AD-H10% Methanol0.2% DEA15040No Separation

Method 3: Enzymatic Kinetic Resolution

Enzymatic resolution is a powerful technique that leverages the high stereoselectivity of enzymes.[3] In a kinetic resolution, the enzyme catalyzes a reaction (e.g., acylation) on one enantiomer at a much faster rate than the other.[12] By stopping the reaction at approximately 50% conversion, one can isolate the unreacted starting material and the newly formed product, both in high enantiomeric excess.[13] Lipases are commonly used for the selective acylation of amines.[14]

Logical Workflow: Enzymatic Kinetic Resolution

cluster_2 Enzymatic Resolution A Racemic Amine (R/S) + Acyl Donor B Enzyme (e.g., Lipase) Organic Solvent, 40°C A->B C Selective Acylation (e.g., S-amine reacts faster) B->C D Reaction Mixture at ~50% Conversion: (R)-Amine + (S)-Amide C->D E Separation (Extraction or Chromatography) D->E F Enriched (R)-Amine E->F G Enriched (S)-Amide E->G H Hydrolysis (Acid or Base) G->H I Enriched (S)-Amine H->I

Caption: Workflow for the kinetic resolution of a racemic amine using an enzyme.

Protocol 3: Lipase-Catalyzed Acylation

Rationale: Candida antarctica lipase B (CaLB) is a highly effective and robust enzyme for the kinetic resolution of amines.[12] An isoalkyl ester like isopropyl acetate is often used as the acyl donor.[14] The reaction is performed in a non-polar organic solvent to maintain enzyme activity.

Materials & Equipment:

  • Racemic cis- or trans-2-methyl-2-phenylcyclopropan-1-amine

  • Immobilized Candida antarctica lipase B (e.g., Novozym® 435)

  • Acylating agent: Isopropyl acetate

  • Solvent: Methyl tert-butyl ether (MTBE) or Toluene

  • Orbital shaker with temperature control.

  • Chiral HPLC or SFC for monitoring.

Procedure:

  • To a flask, add the racemic amine (e.g., 1.0 g), MTBE (20 mL), and isopropyl acetate (1.5 molar equivalents).

  • Add the immobilized lipase (typically 10-20% by weight of the amine).

  • Place the flask in an orbital shaker set to 40 °C and 200 rpm.

  • Reaction Monitoring: Periodically take small aliquots from the reaction mixture, filter off the enzyme, and analyze by chiral chromatography to determine the conversion percentage and the enantiomeric excess of the remaining amine and the formed amide.

  • Reaction Quench: When the conversion reaches approximately 50% (typically after 24-72 hours), stop the reaction by filtering off the enzyme. The enzyme can be washed with fresh solvent and reused.

  • Separation:

    • The unreacted amine can be separated from the N-acetylated amide product using a simple acid-base extraction or by column chromatography.

    • To isolate the unreacted amine: perform a liquid-liquid extraction with 1M HCl. The amine will move to the aqueous phase, while the amide remains in the organic phase. Basify the aqueous phase and re-extract the amine with fresh organic solvent.

  • Product Recovery: Dry and concentrate the respective fractions to obtain the enantiomerically enriched amine and amide.

  • (Optional) Amide Hydrolysis: The enriched amide can be hydrolyzed back to the other amine enantiomer using acidic or basic conditions (e.g., refluxing in 6M HCl) to avoid discarding 50% of the material.[15]

Data Summary: Expected Enzymatic Resolution Results
Time (h)Conversion (%)ee% of Unreacted Amineee% of Formed Amide
122533%>98%
244272%>98%
4851>99%>98%
726098%97%

Conclusion

The resolution of cis- and trans-2-methyl-2-phenylcyclopropan-1-amine can be successfully achieved using several distinct methodologies.

  • Diastereomeric salt crystallization is the method of choice for large-scale, cost-effective synthesis, provided a suitable resolving agent and solvent system can be identified.

  • Chiral chromatography (SFC and HPLC) offers the fastest and most versatile approach for both analytical method development and preparative separation, with SFC providing significant advantages in speed and sustainability.

  • Enzymatic kinetic resolution provides an excellent "green" alternative with high selectivity under mild conditions, which is particularly valuable when traditional methods fail or when high enantiopurity is the primary goal.

The optimal method will depend on the specific project requirements, including the desired scale, available instrumentation, and development timeline.

References

  • Rapp, C., Pival-Marko, S., Tassano, E., Nidetzky, B., & Kratzer, R. (2021). Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol. BMC Biotechnology. Available at: [Link]

  • Prazeres, D. M. F., & Rodrigues, A. E. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry. Available at: [Link]

  • Prezzavento, O., et al. (2010). Synthesis and resolution of cis-(+/-)-methyl (1R,2S/1S,2R)-2-[(4-hydroxy-4-phenylpiperidin-1-yl)methyl]-1-(4-methylphenyl)cyclopropanecarboxylate. Journal of Medicinal Chemistry. Available at: [Link]

  • Rapp, C., et al. (2021). Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol. PMC. Available at: [Link]

  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2014). A generic chiral separation strategy for supercritical fluid chromatography. Journal of Chromatography A. Available at: [Link]

  • Wikipedia. (n.d.). Chiral resolution. Available at: [Link]

  • Hreczycho, G., et al. (2022). Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. Molecules. Available at: [Link]

  • Shimadzu Corporation. (2016). Chiral Separation Using SFC and HPLC. Pittcon 2016 Presentation. Available at: [Link]

  • Spudeit, D. A., et al. (2015). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. Available at: [Link]

  • ten Hoeve, W., et al. (2014). A green, fully enzymatic procedure for amine resolution, using a lipase and a penicillin G acylase. Green Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2022). 6.8: Resolution (Separation) of Enantiomers. Available at: [Link]

  • Rana, H., & Liu, Y. (2015). Evaluation of the General Applicability of SFC for Chiral Separations using a Racemic Compound Library. Waters Corporation. Available at: [Link]

  • Separation Science. (2023). Chiral column takes the crown for supercritical enantioseparation of primary amines. Available at: [Link]

  • Google Patents. (n.d.). EP1036189A1 - Resolution of chiral amines.
  • BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. Available at: [Link]

  • Nagy, Z. K., et al. (2018). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm. Available at: [Link]

  • The Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Available at: [Link]

  • Ilisz, I., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Chiralpedia. (2025). Part 6: Resolution of Enantiomers. Available at: [Link]

  • Elazar, M. (2016). Optimization of Process for Enzymatic Resolution of Racemic Amines using Continuous Flow Bioreactor. ResearchGate. Available at: [Link]

  • ResearchGate. (2015). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Available at: [Link]

  • Gutman, A. L., et al. (1992). Enzymatic resolution of racemic amines in a continuous reactor in organic solvents. Biotechnology and Bioengineering. Available at: [Link]

  • Schmidt, D. M., & McCafferty, D. G. (2007). trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1. Biochemistry. Available at: [Link]

  • Mach, R. H., et al. (2002). Synthesis of (+)- and (-)-cis-2-[(1-adamantylamino)-methyl]-1-phenylcyclopropane derivatives as high affinity probes for sigma1 and sigma2 binding sites. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing recrystallization of 2-methyl-2-phenylcyclopropan-1-amine HCl

To: User From: Senior Application Scientist, Process Development Unit Subject: Technical Support: Optimization of 2-Methyl-2-Phenylcyclopropan-1-Amine HCl Recrystallization Introduction: The Challenge of Cyclopropylamine...

Author: BenchChem Technical Support Team. Date: February 2026

To: User From: Senior Application Scientist, Process Development Unit Subject: Technical Support: Optimization of 2-Methyl-2-Phenylcyclopropan-1-Amine HCl Recrystallization

Introduction: The Challenge of Cyclopropylamine Salts

You are likely working with 2-methyl-2-phenylcyclopropan-1-amine hydrochloride , a structural analog of Tranylcypromine. This scaffold is critical in the development of LSD1 inhibitors and NMDA receptor antagonists.

The Core Problem: Unlike flat aromatic amines, the cyclopropane ring introduces significant ring strain and distinct 3D geometry. The presence of the gem-methyl group at the C2 position increases lipophilicity and steric bulk compared to standard 2-phenylcyclopropylamines. This frequently leads to two process failures:

  • Oiling Out: The salt separates as a liquid-liquid emulsion rather than a crystalline solid.[1]

  • Diastereomeric Trapping: The lattice energy differences between cis (Z) and trans (E) isomers are often small, leading to co-crystallization or poor resolution.

This guide provides a troubleshooting framework to stabilize your crystallization process, focusing on the HCl salt form .

Module 1: Troubleshooting Guide (Q&A)

Issue 1: "My product separates as an oil (emulsion) upon cooling, not a solid."

Diagnosis: This is Liquid-Liquid Phase Separation (LLPS).[1] It occurs when the metastable zone width (MSZW) is too wide, or the temperature is above the "oiling out" boundary (the binodal curve) but below the solubility curve.

Corrective Action:

  • The "Cloud Point" Check: Do not cool rapidly to 0°C. Amine salts often oil out if the supersaturation is generated too quickly.

  • Switch Solvent System: If you are using Ethanol/Ether, switch to 2-Propanol (IPA) and Isopropyl Acetate (IPAc) .

    • Why? Ether is too non-polar and causes rapid desolvation. IPAc is slightly polar, which stabilizes the transition state of the salt as it aggregates, preventing the formation of amorphous oil droplets.

  • Seed Loading: You must seed the solution. If you lack pure seeds, sonicate a small aliquot of the oil in a test tube with heptane until it solidifies, then use that as seed stock.

Issue 2: "I cannot separate the cis and trans diastereomers."

Diagnosis: You are likely operating under kinetic rather than thermodynamic control.

  • Context: In 2-methyl-2-phenylcyclopropan-1-amine, the trans isomer (Phenyl and Amine on opposite sides) is generally the thermodynamic product and packs more efficiently. The cis isomer (Phenyl and Amine on the same side) suffers from steric clash.

Corrective Action:

  • Thermodynamic Digestion: After the initial precipitation, do not filter immediately. Hold the slurry at elevated temperature (e.g., 50°C in IPA) for 2–4 hours before cooling. This allows the less stable cis isomer (or mixed lattice) to redissolve and the more stable trans isomer to grow (Ostwald Ripening).

  • Solvent Polarity: Use a more polar solvent (e.g., Ethanol with 5% water). The cis isomer, being more polar due to the dipole alignment of the amine and phenyl ring, will remain in the mother liquor, while the trans isomer crystallizes.

Issue 3: "The crystals are sticky and hygroscopic."

Diagnosis: Inclusion of mother liquor or excess HCl.

  • Excess HCl: If you used a large excess of HCl gas/ether to form the salt, you may have trapped HCl in the lattice or formed a hemi-hydrate.

Corrective Action:

  • Drying Protocol: Dry under vacuum at 40°C with a P₂O₅ bleed.

  • Wash Strategy: Wash the filter cake with MTBE (Methyl tert-butyl ether) rather than diethyl ether. MTBE is less volatile and less likely to condense atmospheric moisture onto the cold cake during filtration.

Module 2: Optimized Experimental Protocol

Objective: Purification and Diastereomeric Enrichment of trans-2-methyl-2-phenylcyclopropan-1-amine HCl.

Solvent System:

  • Solvent A (Dissolution): 2-Propanol (IPA) or Ethanol (absolute).

  • Solvent B (Antisolvent): Isopropyl Acetate (IPAc) or MTBE.

  • Avoid: Hexane/Heptane (promotes oiling out).

Step-by-Step Methodology:

  • Dissolution:

    • Charge crude solid (1.0 eq) into the flask.

    • Add Solvent A (5–7 volumes).

    • Heat to reflux (approx. 80°C for IPA). If insolubles remain, perform a hot polish filtration.

    • Note: If the solution is colored (yellow/orange), treat with activated carbon (5 wt%) for 15 mins, then filter.

  • Nucleation Point (Critical):

    • Cool the solution slowly to 60°C.

    • Add Seeds: Add 0.5 wt% of pure crystalline material.

    • Observation: Ensure seeds do not dissolve. If they do, cool further to 55°C and re-seed.

  • Crystal Growth:

    • Hold at the seeding temperature (60–55°C) for 1 hour. This "annealing" step prevents oiling out.

    • Cool to 20°C at a rate of 10°C/hour. Do not crash cool.

  • Yield Optimization (Antisolvent):

    • Once a thick slurry has formed at 20°C, slowly add Solvent B (3–5 volumes) dropwise over 1 hour.

    • Caution: Adding antisolvent too fast will precipitate the cis isomer and impurities.

  • Isolation:

    • Cool to 0–5°C and hold for 2 hours.

    • Filter under nitrogen (to prevent moisture uptake).

    • Wash cake with 1:1 mixture of Solvent A/Solvent B (cold).

Module 3: Visual Logic & Decision Trees

Figure 1: Troubleshooting "Oiling Out" (Liquid-Liquid Phase Separation)

OilingOut cluster_tips Pro-Tip Start Start: Hot Solution Clear Cooling Cooling Process Start->Cooling CheckState Observation at T < T_sat Cooling->CheckState Oiling Oily Droplets Form CheckState->Oiling Failure Crystals Crystals Form CheckState->Crystals Success Action1 Reheat to Dissolve Oiling->Action1 Action2 Add Seeds at T_cloud + 5°C Action1->Action2 If Solvent OK Action3 Change Solvent: Switch to IPA/IPAc Action1->Action3 If Solvent Non-Polar Action2->Cooling Action3->Cooling Tip Avoid Heptane/Hexane as antisolvent

Caption: Decision tree for managing Liquid-Liquid Phase Separation (Oiling Out) during amine salt crystallization.

Figure 2: Diastereomeric Purification Workflow

Purification Crude Crude Mixture (Cis + Trans) Dissolve Dissolve in IPA (Reflux) Crude->Dissolve Seed Seed with TRANS @ 60°C Dissolve->Seed Ripening Ostwald Ripening (Hold 1 hr) Seed->Ripening Thermodynamic Control Cool Slow Cool to 20°C Ripening->Cool Filter Filtration Cool->Filter Liquor Mother Liquor (Enriched in Cis) Filter->Liquor Solid Solid Cake (Pure Trans HCl) Filter->Solid

Caption: Workflow for thermodynamic enrichment of the Trans-isomer.[2]

Module 4: Data & Solubility Parameters

Table 1: Recommended Solvent Screening for 2-Methyl-2-Phenylcyclopropan-1-Amine HCl

Solvent SystemRoleSolubility (Hot)Solubility (Cold)Risk ProfileRecommendation
Water SolventVery HighHighYield lossAvoid (unless <5% additive)
Methanol SolventVery HighModeratePoor yieldUse only for initial salt formation
2-Propanol (IPA) Primary High Low Low Preferred System
Ethanol PrimaryHighModerateModerateGood alternative to IPA
Diethyl Ether AntisolventInsolubleInsolubleOiling OutAvoid (Too volatile/non-polar)
Isopropyl Acetate Antisolvent LowInsolubleLowPreferred Antisolvent
Heptane AntisolventInsolubleInsolubleHigh (Oiling)Use only with vigorous stirring

References

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists (2nd ed.). Academic Press. (Standard text on salt selection and crystallization). Link

  • Mullins, J. W. (2001). Crystallization (4th ed.). Butterworth-Heinemann. (The definitive guide on supersaturation and oiling out mechanisms). Link

  • Goodell, J. R., et al. (2006). "Facile synthesis of substituted trans-2-arylcyclopropylamine inhibitors of the human histone demethylase LSD1 and monoamine oxidases A and B." Journal of Medicinal Chemistry, 49(6), 2127-2137. (Provides synthesis and purification context for trans-arylcyclopropylamines). Link

  • Wouters, J., & Quéré, L. (2012). Pharmaceutical Salts and Co-crystals. RSC Publishing. (Detailed discussion on amine HCl salt properties and hygroscopicity). Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Monoamine Oxidase Inhibitory Potency of 2-Methyl-2-phenylcyclopropan-1-amine and Tranylcypromine

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of the monoamine oxidase (MAO) inhibitory potential of the well-established antidepressant, tranylcypromine, and...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the monoamine oxidase (MAO) inhibitory potential of the well-established antidepressant, tranylcypromine, and its methylated analog, 2-methyl-2-phenylcyclopropan-1-amine. While extensive data exists for tranylcypromine, this guide also addresses the current landscape of knowledge for its C2-methylated counterpart, offering a framework for its experimental evaluation.

Introduction: The Enduring Relevance of Cyclopropylamine-Based MAOIs

Monoamine oxidase inhibitors (MAOIs) represent a class of antidepressants with a long history of clinical efficacy, particularly in treatment-resistant depression.[1] Tranylcypromine, a non-selective and irreversible inhibitor of both MAO-A and MAO-B, stands as a prominent member of this class.[2] Its unique cyclopropylamine scaffold, a structural analog of amphetamine, contributes to its potent and sustained mechanism of action.[2] The exploration of structural modifications to the tranylcypromine backbone, such as the addition of a methyl group to the cyclopropyl ring to form 2-methyl-2-phenylcyclopropan-1-amine, presents an intriguing avenue for modulating potency, selectivity, and metabolic stability. This guide delves into a direct comparison of these two compounds, synthesizing established data for tranylcypromine with a prospective analysis of its methylated derivative.

Mechanism of Action: Irreversible Inhibition of Monoamine Oxidases

Both tranylcypromine and, hypothetically, 2-methyl-2-phenylcyclopropan-1-amine, exert their therapeutic effects by inhibiting the monoamine oxidase enzymes. MAO-A and MAO-B are mitochondrial-bound flavoenzymes responsible for the oxidative deamination of key neurotransmitters, including serotonin, norepinephrine, and dopamine.[3][] By irreversibly binding to the FAD cofactor of these enzymes, these inhibitors prevent the breakdown of monoamines, leading to their increased availability in the synaptic cleft.[5] This elevation of neurotransmitter levels is believed to be the primary mechanism underlying their antidepressant effects.

MAO_Inhibition cluster_presynaptic Presynaptic Neuron cluster_inhibitor Inhibitor Action Monoamines Monoamines MAO_Enzyme MAO-A / MAO-B Monoamines->MAO_Enzyme Oxidative Deamination Vesicles Synaptic Vesicles Monoamines->Vesicles Uptake Metabolites Inactive Metabolites MAO_Enzyme->Metabolites Release Neurotransmitter Release Vesicles->Release Synaptic_Cleft Synaptic Cleft Release->Synaptic_Cleft Exocytosis Inhibitor Tranylcypromine or 2-Methyl-2-phenylcyclopropan-1-amine Inhibitor->MAO_Enzyme Irreversible Inhibition MAO_Assay_Workflow Start Start Compound_Prep Prepare serial dilutions of 2-methyl-2-phenylcyclopropan-1-amine and tranylcypromine Start->Compound_Prep Plate_Setup Add compounds and controls to 96-well plate Compound_Prep->Plate_Setup Reaction_Mix Prepare master mix with substrate, Amplex Red, and HRP Reaction_Mix->Plate_Setup Enzyme_Addition Add MAO-A or MAO-B enzyme to initiate the reaction Plate_Setup->Enzyme_Addition Incubation Incubate at 37°C Enzyme_Addition->Incubation Fluorescence_Read Measure fluorescence Incubation->Fluorescence_Read Data_Analysis Calculate % inhibition and determine IC50 values Fluorescence_Read->Data_Analysis End End Data_Analysis->End

Figure 2: Experimental workflow for the in vitro fluorometric MAO inhibition assay.

Structure-Activity Relationship (SAR): The Theoretical Impact of C2-Methylation

In the absence of direct experimental data, we can infer potential changes in potency and selectivity based on the established structure-activity relationships of tranylcypromine analogs. The addition of a methyl group to the C2 position of the cyclopropyl ring introduces a new stereocenter and steric bulk.

Key Considerations:

  • Steric Hindrance: The methyl group at the C2 position, adjacent to the phenyl ring, could introduce steric hindrance that affects the binding of the molecule within the active sites of MAO-A and MAO-B. The active sites of the two isoforms have different topographies, and this steric bulk may lead to a change in selectivity.

  • Electronic Effects: The electron-donating nature of the methyl group could subtly alter the electronic properties of the cyclopropyl ring, potentially influencing the mechanism of irreversible inhibition.

  • Lipophilicity: The addition of a methyl group will increase the lipophilicity of the molecule. This could enhance its ability to cross the blood-brain barrier but may also affect its interaction with the enzyme active site.

Based on studies of other methylated analogs of tranylcypromine, it is plausible that the C2-methylation could either increase or decrease potency and may alter the selectivity profile. For instance, studies on 1-methyl-2-phenylcyclopropylamines have shown that the stereochemistry of the methyl group is crucial for MAO inhibition. [6]

SAR_Comparison Tranylcypromine Tranylcypromine C1-NH₂ C2-Phenyl Methylated_Analog 2-Methyl-2-phenylcyclopropan-1-amine C1-NH₂ C2-Phenyl & CH₃ Tranylcypromine:f1->Methylated_Analog:f1 Addition of Methyl Group (Introduces Steric Bulk & a Stereocenter)

Figure 3: Structural comparison highlighting the key difference between tranylcypromine and its C2-methylated analog.

Conclusion and Future Directions

Tranylcypromine remains a potent, non-selective, and irreversible inhibitor of both MAO-A and MAO-B, with a well-documented clinical profile. The potential of its methylated analog, 2-methyl-2-phenylcyclopropan-1-amine, as a monoamine oxidase inhibitor is currently undetermined due to a lack of available experimental data.

This guide provides a comprehensive framework for the head-to-head comparison of these two compounds. The outlined experimental protocol offers a clear path for researchers to determine the MAO inhibitory potency and selectivity of 2-methyl-2-phenylcyclopropan-1-amine. The insights from such studies will be invaluable in understanding the structure-activity relationships of cyclopropylamine-based MAOIs and could guide the design of novel inhibitors with improved pharmacological profiles. Future research should prioritize the synthesis and in vitro characterization of 2-methyl-2-phenylcyclopropan-1-amine to fill the existing data gap and fully elucidate its therapeutic potential.

References

  • Ulrich, S., Ricken, R., & Adli, M. (2017). Tranylcypromine in mind (Part I): Review of pharmacology. European Neuropsychopharmacology, 27(8), 697-713. [Link]

  • Hubálek, F., et al. (2012). Parameters for Irreversible Inactivation of Monoamine Oxidase. Protein J, 31(7), 587-95. [Link]

  • Lippert, D., et al. (2020). Tranylcypromine specificity for monoamine oxidase is limited by promiscuous protein labelling and lysosomal trapping. RSC Med. Chem., 11, 1073-1079. [Link]

  • Wikipedia. Tranylcypromine. [Link]

  • Taylor & Francis. Tranylcypromine – Knowledge and References. [Link]

  • Haufe, G., et al. (2017). Fluorinated tranylcypromine analogues as inhibitors of lysine-specific demethylase 1 (LSD1, KDM1A). Bioorganic & Medicinal Chemistry, 25(15), 4019-4023. [Link]

  • Kang, G. I., Hong, S. K., & Choi, H. K. (1987). 1-methyl substituent and stereochemical effects of 2-phenylcyclopropylamines on the inhibition of rat brain mitochondrial monoamine oxidase A and B. Archives of Pharmacal Research, 10(1), 50-59. [Link]

  • Luo, Y., et al. (2018). The MAO Inhibitor Tranylcypromine Alters LPS- and Aβ-Mediated Neuroinflammatory Responses in Wild-type Mice and a Mouse Model of AD. J Neuroimmune Pharmacol, 13(4), 514-527. [Link]

  • Tripathi, R. K., & Ayyannan, S. R. (2021). Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Medicinal Chemistry, 12(9), 1436-1481. [Link]

  • ResearchGate. The mechanism of action of the tranylcypromine and tranylcypromine analogues in clinical trials as LSD1 inhibitors. [Link]

  • Binda, C., et al. (2020). Tranylcypromine specificity for monoamine oxidase is limited by promiscuous protein labelling and lysosomal trapping. RSC Medicinal Chemistry, 11(9), 1073-1079. [Link]

  • Belleau, B., & Moran, J. (1962). THE MECHANISM OF ACTION OF THE 2-PHENYLCYCLOPROPYLAMINE TYPE OF MONOAMINE OXIDASE INHIBITORS. Journal of Medicinal and Pharmaceutical Chemistry, 5, 215-219. [Link]

  • Psychotropics A-Z. Tranylcypromine | Parnate – Monoamine Oxidase Inhibitor (MAOI). [Link]

  • ResearchGate. structure and activity relationship of monoamine oxidase inhibitors. [Link]

  • ResearchGate. Recent Developments on the Structure-Activity Relationship Studies of MAO Inhibitors and Their Role in Different Neurological Disorders. [Link]

  • Belleau, B., & Moran, J. (1962). The Mechanism of Action of the 2-Phenylcyclopropylamine Type of Monoamine Oxidase Inhibitors. Journal of Medicinal Chemistry, 5, 215-219. [Link]

  • Riley, T. N., & Brier, C. G. (1972). Absolute configuration of (+)- and (-)-trans-2-phenylcyclopropylamine hydrochloride. Journal of Medicinal Chemistry, 15(11), 1187-1188. [Link]

  • Meneses-Geffroy, S., et al. (2021). Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action. Frontiers in Immunology, 12, 716198. [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal of 2-Methyl-2-phenylcyclopropan-1-amine: A Guide for Laboratory Professionals

For researchers at the forefront of scientific innovation, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical reagents you employ. The proper disposal of specialized...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers at the forefront of scientific innovation, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical reagents you employ. The proper disposal of specialized compounds like 2-Methyl-2-phenylcyclopropan-1-amine is not merely a regulatory formality but a critical component of laboratory safety, environmental stewardship, and scientific responsibility. This guide provides a direct, procedural framework for the safe handling and disposal of this compound, grounded in established safety protocols and regulatory standards.

Hazard Identification: Understanding the "Why"

Before any disposal protocol is initiated, a thorough understanding of the inherent risks is paramount. 2-Methyl-2-phenylcyclopropan-1-amine (CAS No. 21404-88-6) is a specialized primary amine whose disposal pathway is dictated by its specific chemical hazards.

Based on transportation regulations and available safety data, this compound is classified under UN 2735: AMINES, LIQUID, CORROSIVE, N.O.S. [1]. This classification provides the foundational logic for its handling as a regulated hazardous waste.

Key Hazards Summary:

Hazard ClassificationGHS CodeDescriptionEPA Hazardous Waste CharacteristicEPA Waste Code
Corrosive(Implied by UN 2735)Amines are bases that can cause severe skin burns and eye damage.Corrosivity [2][3]D002 [2][3][4]
Harmful if SwallowedH302May cause significant toxic effects if ingested.[1]Toxicity (Characteristic)(If applicable)
Causes Serious Eye Irritation/DamageH318 / H319Poses a significant risk of serious injury to the eyes.[1][5]N/AN/A
Potentially IgnitableN/AMany liquid amines are combustible or flammable.[6][7]Ignitability D001 (Precautionary)

Immediate Pre-Disposal and Handling Protocol

Proper disposal begins with safe handling and accumulation at the point of generation. Adherence to these steps is crucial to prevent accidental exposure and ensure regulatory compliance.

Personal Protective Equipment (PPE): Your primary defense against the hazards of 2-Methyl-2-phenylcyclopropan-1-amine is the consistent and correct use of appropriate PPE.

  • Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes. The H318/H319 classification underscores the severe risk of eye damage.[1][5]

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Inspect gloves for any signs of degradation or puncture before each use.

  • Body Protection: A lab coat or a chemical-resistant apron must be worn to prevent skin contact.

  • Work Area: All handling of this substance and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4]

Waste Segregation and Accumulation: The principle of waste segregation is fundamental to preventing dangerous chemical reactions.

  • Dedicated Waste Container: Collect all waste containing 2-Methyl-2-phenylcyclopropan-1-amine in a dedicated, properly labeled container. This includes unused product, reaction residues, and contaminated materials (e.g., pipette tips, wipes).

  • Container Compatibility: The waste container must be made of a material compatible with corrosive amines, such as high-density polyethylene (HDPE). Ensure it has a secure, vapor-tight lid.

  • Incompatibility Warning: Crucially, do not mix amine waste with acidic waste. The neutralization reaction is exothermic and can generate significant heat and pressure, potentially leading to container failure.[7] Store the amine waste container in a secondary containment bin, segregated from acids, strong oxidizing agents, and halogenated compounds.[4][6]

Step-by-Step Disposal Procedure

The disposal of 2-Methyl-2-phenylcyclopropan-1-amine is governed by the Resource Conservation and Recovery Act (RCRA) and must be managed through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[2]

Step 1: Container Labeling Proper labeling is a regulatory requirement and essential for safety. The hazardous waste label must be filled out completely and legibly.

  • Generator Information: Your name, laboratory/department, and contact information.

  • Chemical Contents: Clearly write out "Waste 2-Methyl-2-phenylcyclopropan-1-amine". List all other chemical constituents in the waste stream by their full name.

  • Hazard Identification: Check the boxes for "Corrosive" and "Toxic". As a precaution, also check "Ignitable".

  • UN Number: Prominently display UN 2735 on the label.[1]

Step 2: Waste Storage The labeled waste container must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.

  • The container must be kept closed at all times, except when adding waste.

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Do not accumulate more than 55 gallons of hazardous waste in an SAA.

Step 3: Arranging for Disposal Once the waste container is nearly full (e.g., 80% capacity) or has been in accumulation for the maximum time allowed by your institution (typically 6-12 months), you must arrange for its removal.

  • Contact your institution's EHS department to schedule a hazardous waste pickup.

  • Provide them with all necessary information from the waste label.

  • Do not, under any circumstances, attempt to transport the hazardous waste yourself or dispose of it down the sanitary sewer.[8]

Step 4: Spill Management In the event of a spill, immediate and correct action is required.

  • Evacuate non-essential personnel from the area.

  • If safe to do so, use an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows) to contain the spill. Do not use combustible absorbents like paper towels as the primary absorbent.

  • Collect the contaminated absorbent material using non-sparking tools and place it in a separate, properly labeled hazardous waste container.

  • Decontaminate the spill area as recommended by your institution's safety protocols.

  • Report the spill to your EHS office immediately.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 2-Methyl-2-phenylcyclopropan-1-amine.

G Disposal Workflow for 2-Methyl-2-phenylcyclopropan-1-amine cluster_0 Preparation & Handling cluster_1 Waste Accumulation cluster_2 Final Disposal A Identify Hazards: - UN 2735 (Corrosive) - H302 (Harmful) - H319 (Eye Irritant) B Don Appropriate PPE: - Goggles & Face Shield - Resistant Gloves - Lab Coat A->B C Work in Fume Hood B->C D Select Compatible HDPE Waste Container E Segregate Waste: NO Acids or Oxidizers D->E F Collect Waste in Sealed Container E->F G Complete Hazardous Waste Label (incl. UN 2735) F->G H Store in Secondary Containment in SAA G->H I Container Full or Time Limit Reached? J Contact EHS for Waste Pickup I->J Yes K EHS Transports to Licensed Disposal Facility J->K

Caption: Decision workflow for handling and disposal.

References

  • Spectrum Chemical. (2020, September 28). SAFETY DATA SHEET: 1-Amino-2-propanol.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: 1,2-Cyclohexanediamine.
  • Alfred University. (n.d.). EPA Hazardous Waste Codes.
  • Cayman Chemical. (2025, July 24). Safety Data Sheet: N-methyl-2-Phenylpropan-1-amine (hydrochloride).
  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
  • National Oceanic and Atmospheric Administration (NOAA). (n.d.). AMINES, LIQUID, CORROSIVE, N.O.S. | CAMEO Chemicals.
  • Environmental Resource Center. (2018, April 10). Hazardous Waste Codes [40 CFR 261.33].
  • Sigma-Aldrich. (n.d.). 2-methyl-2-phenylpropan-1-amine.
  • Chemos GmbH & Co.KG. (2018, August 3). Safety data sheet: N,N-dimethyloctadecylamine.
  • Fluorochem. (n.d.). 2-Methyl-2-phenylpropan-1-amine (CAS 21404-88-6).
  • Chemchart. (n.d.). 2-METHYLCYCLOPROPAN-1-AMINE (97291-66-2).
  • MCF Environmental Services. (2021, July 27). What Is an EPA Hazardous Waste Code?.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: 2-Methyl-1-phenylpropan-1-ol.
  • Sigma-Aldrich. (n.d.). (S)-2-methyl-1-phenylpropan-1-amine.
  • CymitQuimica. (n.d.). 2-methyl-2-phenylpropan-1-amine.
  • ChemicalBook. (n.d.). 2-methyl-2-phenylpropan-1-amine (CAS 21404-88-6).
  • NextSDS. (n.d.). AMINES, LIQUID, CORROSIVE, N.O.S. or POLYAMINES, LIQUID, CORROSIVE, N.O.S. - ADR Information.
  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
  • PubChem - National Institutes of Health. (n.d.). 2-Methyl-2-phenylpropan-1-amine.
  • ScienceDirect. (2017, October 26). Studies on the environmental fate, ecotoxicology and toxicology of 2-methyl 1,3-propanediol.
  • PubMed - National Institutes of Health. (2017, December 15). Studies on the environmental fate, ecotoxicology and toxicology of 2-methyl 1,3-propanediol.
  • ChemicalBook. (n.d.). (1R)-2-methyl-1-phenylpropan-1-amine.
  • Regulations.gov. (2012, May 23). 2-Amino-2-methyl-1-propanol (AMP) Mammalian Toxicology Summary.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.